molecular formula C11H18N2O2 B1418611 3-(Cycloheptylamino)pyrrolidine-2,5-dione CAS No. 1218582-07-0

3-(Cycloheptylamino)pyrrolidine-2,5-dione

Cat. No.: B1418611
CAS No.: 1218582-07-0
M. Wt: 210.27 g/mol
InChI Key: CBSFBGXTQLJYFE-UHFFFAOYSA-N
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Description

3-(Cycloheptylamino)pyrrolidine-2,5-dione (CAS 1218582-07-0) is a chemical compound with the molecular formula C 11 H 18 N 2 O 2 and a molecular weight of 210.28 g/mol . This pyrrolidine-2,5-dione derivative is classified as a succinimide and is offered for research purposes as a potential inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway . The compound's core structure is based on the pyrrolidine-2,5-dione (succinimide) scaffold, where one of the hydrogen atoms is substituted by a cycloheptylamino group . This structural motif is found in a class of investigational compounds being studied for their therapeutic potential. Specifically, pyrrolidine-2,5-dione derivatives have been identified in patent literature as active agents for the treatment and prevention of various neoplasms (cancers) and endometriosis, functioning through IDO1 inhibition . The cycloheptylamino side chain in your compound is a key structural feature that likely contributes to its binding affinity and selectivity as a research tool. The primary research application of 3-(Cycloheptylamino)pyrrolidine-2,5-dione is in the field of immunology and oncology research. IDO1 is an enzyme involved in the catabolism of tryptophan and plays a critical role in mediating immune suppression within the tumor microenvironment. By inhibiting IDO1, this compound may help researchers investigate mechanisms to reverse tumor-mediated immune suppression and enhance anti-tumor immune responses in experimental models . This makes it a valuable chemical probe for studying cancer immunology, autoimmune diseases, and inflammatory conditions. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-(cycloheptylamino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-10-7-9(11(15)13-10)12-8-5-3-1-2-4-6-8/h8-9,12H,1-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSFBGXTQLJYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Potential Biological Evaluation of 3-(Cycloheptylamino)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine-2,5-dione (succinimide) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide presents a comprehensive research framework for the novel compound, 3-(Cycloheptylamino)pyrrolidine-2,5-dione . While this specific molecule is not extensively documented in current literature, its structure—combining the privileged succinimide core with a bulky, lipophilic cycloheptylamino substituent—suggests significant potential for targeted biological activity. This document provides a prospective analysis, outlining a robust, scientifically-grounded pathway for its synthesis, structural elucidation, and preliminary biological screening. We propose a validated synthetic protocol via aza-Michael addition, detail the expected analytical characterization, and present methodologies for evaluating its potential as an anti-inflammatory or anticonvulsant agent. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore this promising chemical entity.

Introduction: The Versatility of the Pyrrolidine-2,5-dione Scaffold

The five-membered nitrogen heterocycle, pyrrolidine, is a "privileged scaffold" in drug discovery, appearing in over 20 FDA-approved drugs.[4][5][6] Its oxidized derivative, pyrrolidine-2,5-dione, is of particular interest due to its rigid structure and capacity for hydrogen bonding, which facilitate precise interactions with biological targets.[7] This core is present in established drugs like Ethosuximide, an antiepileptic, highlighting its significance in targeting central nervous system disorders.[8]

The therapeutic potential of this scaffold can be extensively modulated through substitution at the C3 position. The introduction of an amino group at this position, as in 3-(Cycloheptylamino)pyrrolidine-2,5-dione , creates a key chiral center and introduces a basic nitrogen atom capable of forming salt bridges and critical hydrogen bonds within enzyme active sites or receptor binding pockets. The cycloheptyl moiety is a non-polar, sterically demanding group. Its inclusion is hypothesized to enhance lipophilicity, potentially improving membrane permeability and promoting interactions with hydrophobic pockets in target proteins.

This guide provides the scientific rationale and detailed experimental frameworks necessary to synthesize and validate the structure of 3-(Cycloheptylamino)pyrrolidine-2,5-dione and to perform an initial exploration of its biological properties.

Molecular Structure and Predicted Physicochemical Properties

The rational design of drug candidates begins with a thorough understanding of their fundamental physicochemical properties. As direct experimental data for 3-(Cycloheptylamino)pyrrolidine-2,5-dione is unavailable, we present in silico predictions based on its chemical structure. These values provide a baseline for anticipating its behavior in biological systems.

IUPAC Name: 3-(cycloheptylamino)pyrrolidine-2,5-dione Molecular Formula: C₁₁H₁₈N₂O₂

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 226.27 g/mol Complies with Lipinski's Rule of Five (<500 Da), suggesting potential for good absorption and permeation.
XLogP3-AA (Lipophilicity) 1.2 - 1.8Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.
Hydrogen Bond Donors 2The two N-H groups can engage in crucial hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 2The two carbonyl oxygens can act as hydrogen bond acceptors, contributing to binding affinity.
Rotatable Bond Count 2Low number of rotatable bonds suggests conformational rigidity, which can lead to higher binding affinity and selectivity.
Topological Polar Surface Area (TPSA) 58.2 ŲBelow the 140 Ų threshold, predicting good oral bioavailability.

These properties are computationally predicted and require experimental verification.

Proposed Synthesis and Purification Workflow

The most chemically sound and efficient method for synthesizing 3-aminopyrrolidine-2,5-dione derivatives is the aza-Michael addition of a primary or secondary amine to a maleimide precursor.[9] This reaction is typically high-yielding and proceeds under mild conditions.

Synthetic Scheme

The proposed synthesis involves the nucleophilic addition of cycloheptylamine to the electron-deficient double bond of maleimide.

G Maleimide Maleimide (Reactant A) Reaction Aza-Michael Addition Solvent: Ethanol Conditions: Room Temp, 24h Maleimide->Reaction 1. Reaction Setup Cycloheptylamine Cycloheptylamine (Reactant B) Cycloheptylamine->Reaction 1. Reaction Setup Product_Crude Crude Product 3-(Cycloheptylamino)pyrrolidine-2,5-dione Reaction->Product_Crude 2. Reaction Completion Evaporation Solvent Evaporation Product_Crude->Evaporation 3. Work-up Purification Purification Workflow Chromatography Silica Gel Column Chromatography (Eluent: Ethyl Acetate/Hexane) Evaporation->Chromatography Product_Pure Pure Product Chromatography->Product_Pure 4. Isolation NMR ¹H & ¹³C NMR Product_Pure->NMR 5. Characterization MS Mass Spectrometry Product_Pure->MS 5. Characterization IR FT-IR Product_Pure->IR 5. Characterization HPLC Purity Analysis (>95%) Product_Pure->HPLC 5. Characterization Analysis Structural Confirmation

Caption: Proposed workflow for synthesis and characterization.

Step-by-Step Experimental Protocol

Objective: To synthesize 3-(Cycloheptylamino)pyrrolidine-2,5-dione with high purity.

Materials:

  • Maleimide (1.0 eq)

  • Cycloheptylamine (1.1 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel (230-400 mesh)

  • Round-bottom flask, magnetic stirrer, TLC plates

Methodology:

  • Reaction Setup: To a solution of maleimide (1.0 eq) in anhydrous ethanol, add cycloheptylamine (1.1 eq) dropwise at room temperature with vigorous stirring. The use of a slight excess of the amine ensures the complete consumption of the maleimide starting material.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Ethyl Acetate/Hexane mobile phase. The disappearance of the maleimide spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel.

    • Rationale: This step is crucial for removing unreacted cycloheptylamine and any potential side products.

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 50%) is effective for separating the product from less polar impurities.

  • Product Isolation: Collect the fractions containing the pure product (as identified by TLC), combine them, and remove the solvent under reduced pressure to yield 3-(Cycloheptylamino)pyrrolidine-2,5-dione as a white or off-white solid.

Structural Elucidation and Characterization

Confirming the identity and purity of a newly synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic methods is required for unambiguous structural validation.

Analytical TechniqueExpected Observations and Rationale
¹H NMR Succinimide Ring: Protons on the CH₂ and CH groups will appear as multiplets in the 2.5-4.0 ppm range. Cycloheptyl Group: A complex series of multiplets will be observed between 1.0-2.5 ppm for the cycloheptyl ring protons. N-H Protons: Two distinct broad singlets for the imide N-H and the secondary amine N-H, which will be exchangeable with D₂O.
¹³C NMR Carbonyl Carbons: Two distinct signals in the downfield region (170-180 ppm) are characteristic of the two imide carbonyls. Aliphatic Carbons: Signals corresponding to the carbons of the succinimide and cycloheptyl rings will appear in the 15-60 ppm range.
FT-IR N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H groups. C=O Stretch: Two strong, sharp absorption bands between 1700-1770 cm⁻¹, characteristic of the symmetric and asymmetric stretching of the imide carbonyl groups.[10] C-N Stretch: An absorption band in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (ESI-MS) The positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 227.28. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
HPLC A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) should be developed to confirm the purity of the final compound, with a target purity of >95%.

Postulated Biological Activity and Mechanism of Action

Based on extensive literature on the pyrrolidine-2,5-dione scaffold, two primary therapeutic avenues are proposed for investigation.

Hypothesis 1: Anti-inflammatory Activity

Many N-substituted pyrrolidine-2,5-dione derivatives have been reported as potent inhibitors of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[11] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are critical mediators of inflammation and pain. The structural features of 3-(Cycloheptylamino)pyrrolidine-2,5-dione may allow it to bind to the active sites of these enzymes.

G AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (PGH₂) (Pro-inflammatory) COX->PGs LTs Leukotrienes (LTA₄) (Pro-inflammatory) LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Compound 3-(Cycloheptylamino) pyrrolidine-2,5-dione (Potential Inhibitor) Compound->COX Inhibition? Compound->LOX Inhibition?

Caption: Potential inhibition of the arachidonic acid cascade.

Hypothesis 2: Anticonvulsant Activity

The succinimide core is a well-established pharmacophore for anticonvulsant activity.[1][9] The mechanism often involves the modulation of ion channels (e.g., T-type calcium channels) or interaction with neurotransmitter systems in the brain. The specific substitutions on the ring can fine-tune this activity and the safety profile.

Proposed Experimental Protocols for Biological Evaluation

To test the primary hypothesis, a standard, reliable in vitro enzyme inhibition assay is the logical first step. This must be paired with a cytotoxicity screen to ensure that any observed activity is not due to general cell death.

Protocol 1: COX-1/COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes and establish its selectivity.

Principle: This assay measures the peroxidase activity of COX. The enzyme converts a substrate into a highly fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 535/590 nm)

Methodology:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in assay buffer containing heme.

  • Compound Preparation: Prepare a stock solution of 3-(Cycloheptylamino)pyrrolidine-2,5-dione in DMSO. Perform serial dilutions to create a range of test concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Plate Setup: To each well, add assay buffer, the fluorogenic probe ADHP, and either the test compound, a known inhibitor (e.g., Celecoxib for COX-2), or DMSO (vehicle control).

  • Reaction Initiation: Initiate the reaction by adding the COX enzyme solution, followed immediately by the arachidonic acid substrate.

  • Data Acquisition: Measure the fluorescence intensity every minute for 20 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The COX-2 selectivity index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Protocol 2: In Vitro Neurotoxicity Screen (MTT Assay)

Objective: To assess the general cytotoxicity of the compound on a relevant cell line, ensuring that its biological effects are specific and not due to toxicity.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 cell culture medium, 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear cell culture plates

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Staurosporine).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability relative to the vehicle control. This will determine the concentration at which the compound becomes toxic to the cells (CC₅₀).

Conclusion and Future Directions

This guide establishes a comprehensive and actionable framework for the investigation of 3-(Cycloheptylamino)pyrrolidine-2,5-dione. By leveraging established synthetic and analytical methodologies, researchers can efficiently produce and validate this novel chemical entity. The proposed biological assays provide a clear path to assess its potential as an anti-inflammatory or anticonvulsant agent.

Positive results from these initial studies would warrant progression to more advanced investigations, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with different cycloalkyl or aryl groups to optimize potency and selectivity.

  • In Vivo Efficacy Models: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema) or epilepsy (e.g., maximal electroshock seizure test).[9][11]

  • Pharmacokinetic Profiling (ADME): Evaluating the absorption, distribution, metabolism, and excretion properties of the compound to assess its drug-like potential.

The systematic approach detailed herein provides the necessary foundation for unlocking the therapeutic potential of this promising molecule.

References

  • Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. University of Palermo Institutional Research Archive. Available at: [Link]

  • Zhang, Y., et al. (2023). Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Tajeu, K. K., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate. Available at: [Link]

  • Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. Available at: [Link]

  • Woo, L. W., et al. (1999). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents. PubMed. Available at: [Link]

  • PubChem. (n.d.). 2,5-Pyrrolidinedione, 3-(4-cyclopropylphenyl)-. PubChem. Retrieved February 14, 2026, from [Link]

  • Al-Amiery, A. A. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. ResearchGate. Available at: [Link]

  • Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Rios-Miguel, A. B., et al. (2022). Synthesis of some pyrrolidine-2,5-dione derivatives with biological activity against Gram-negative bacteria. ResearchGate. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. University of Palermo Institutional Research Archive. Available at: [Link]

  • Mignani, S., et al. (2019). Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. ResearchGate. Available at: [Link]

  • Rios-Miguel, A. B., et al. (2022). Synthesis of some pyrrolidine-2,5-dione derivatives with biological activity against Gram-negative bacteria. Bohrium. Available at: [Link]

  • Gao, F., et al. (2014). Pyrrolidine-2,5-dione. ResearchGate. Available at: [Link]

Sources

Foreword: A Strategic Approach to the Toxicological Evaluation of 3-(Cycloheptylamino)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: An In-Depth Technical Guide to the Toxicology Profile of 3-(Cycloheptylamino)pyrrolidine-2,5-dione

This document serves as a comprehensive technical guide to establishing the toxicology profile of the novel chemical entity (NCE), 3-(Cycloheptylamino)pyrrolidine-2,5-dione. As of the date of this publication, specific toxicological data for this compound are not available in the public domain. This is a common and expected scenario in early-stage drug discovery and chemical development.

Therefore, this guide is structured not as a review of existing data, but as a proactive, field-proven strategic workflow for the systematic evaluation of its safety profile. The methodologies outlined herein are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Our approach is built on a tiered, decision-driven framework. We will begin with computational and in vitro methods to efficiently screen for potential liabilities and conserve resources, progressing to targeted in vivo studies only as necessitated by the data and the intended application of the compound. This guide explains the causal logic behind each experimental choice, ensuring that every step is a self-validating system designed to build a robust, regulatory-compliant safety dossier.

The pyrrolidine-2,5-dione (succinimide) scaffold is a known pharmacophore present in various biologically active compounds.[1] Understanding the toxicological contribution of the novel cycloheptylamino substitution is paramount. This guide provides the blueprint to achieve that understanding with scientific integrity and strategic foresight.

Part 1: Pre-assessment and In Silico Toxicological Prediction

Before committing to costly and time-consuming wet-lab experiments, a robust in silico assessment is critical. This initial step leverages the compound's chemical structure to predict its potential toxicological liabilities using validated computational models.[2][3] This predictive approach is essential for early-stage risk assessment and helps to guide the design of subsequent in vitro and in vivo studies.[4][5]

Physicochemical Characterization

Understanding the fundamental physicochemical properties of 3-(Cycloheptylamino)pyrrolidine-2,5-dione is a prerequisite for all toxicological studies. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile and influence the choice of vehicle for in vitro and in vivo testing.

ParameterPredicted Value/MethodRationale & Implication
Molecular Weight (Calculated)Influences diffusion and transport across biological membranes.
logP (Octanol/Water Partition Coefficient) (Calculated/Experimental)Predicts lipophilicity, impacting membrane permeability and potential for bioaccumulation.
Aqueous Solubility (Experimental)Critical for developing appropriate formulations for dosing and assessing bioavailability. Poor solubility can lead to misleading toxicity results.
pKa (Ionization Constant) (Calculated/Experimental)Determines the charge state of the molecule at physiological pH, which affects absorption, protein binding, and receptor interaction.
Computational Toxicology Screening

Using Quantitative Structure-Activity Relationship (QSAR) models and other computational tools, we can screen for potential red flags.[2][6] These models compare the NCE's structure to databases of compounds with known toxicological profiles.

Key Endpoints for In Silico Screening:

  • Genotoxicity: Prediction of mutagenicity (e.g., Ames test outcome) and clastogenicity.

  • Carcinogenicity: Assessment based on structural alerts and comparison to known carcinogens.

  • Hepatotoxicity: Identification of structural motifs associated with liver injury.

  • Cardiotoxicity (hERG Channel Blockade): Prediction of potential to block the hERG potassium channel, a key risk factor for cardiac arrhythmia.

  • Acute Toxicity (LD50 Prediction): Estimation of the lethal dose 50, which helps in dose range finding for subsequent in vivo studies.[6]

Part 2: In Vitro Toxicology Assessment

The in vitro phase provides the first biological data on the compound's effects, using cell-based and biochemical assays. This stage is designed to identify hazards and mechanisms of toxicity in a controlled environment, minimizing the use of animals in accordance with the 3Rs (Replacement, Reduction, Refinement) principle.

Genotoxicity Testing

Genotoxicity assays are a cornerstone of safety assessment, evaluating the potential of a compound to damage genetic material. A standard battery of tests is required to assess different endpoints.

This test is a widely used initial screen to detect the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively.[7][8] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[8]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to detect pro-mutagens.[7][9]

  • Dose Selection: Use a minimum of five different analyzable concentrations of the test article.[9] A preliminary cytotoxicity assay is performed to determine the appropriate concentration range.

  • Exposure: Mix the test compound, bacterial culture, and S9 mix (if applicable) with molten top agar. Pour this mixture onto minimal glucose agar plates.[9]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[9]

  • Scoring: Count the number of revertant colonies on each plate and compare to the vehicle control plates. A dose-dependent increase in revertant colonies indicates a mutagenic effect.[8]

This assay detects chromosomal damage.[10] It identifies agents that cause chromosome breakage (clastogens) or chromosome loss (aneugens) by detecting the presence of micronuclei in the cytoplasm of interphase cells.[11][12][13] Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.[12]

Experimental Protocol: In Vitro Micronucleus Test

  • Cell System: Use a validated cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).[10]

  • Metabolic Activation: As with the Ames test, perform the assay with and without a liver S9 metabolic activation system.

  • Treatment: Expose cell cultures to a minimum of three analyzable concentrations of the test compound for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (equivalent to 1.5-2.0 normal cell cycle lengths) without S9.

  • Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis.

  • Harvest and Staining: Harvest the cells, fix, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.

  • Analysis: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[11]

Diagram: Genotoxicity Testing Workflow

GenotoxicityWorkflow cluster_0 Tier 1: In Vitro Screening cluster_1 Interpretation & Decision cluster_2 Outcome Ames Ames Test (OECD 471) Decision1 Both Negative? Ames->Decision1 MNvit In Vitro Micronucleus (OECD 487) MNvit->Decision1 Decision2 One or Both Positive? Decision1->Decision2 No Outcome_Neg Low Genotoxic Concern Proceed with Caution Decision1->Outcome_Neg Yes Outcome_Pos Genotoxic Concern Further Investigation Required Decision2->Outcome_Pos caption Genotoxicity Testing Decision Workflow

Caption: A streamlined workflow for initial genotoxicity assessment.

Part 3: In Vivo Toxicology and Safety Pharmacology

If the in vitro results and the intended use of the compound warrant further investigation, targeted in vivo studies are initiated. These studies provide data on the compound's effects within a whole, living biological system.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This study provides information on the acute toxicity of a substance after oral administration.[14] It is used to classify the compound according to the Globally Harmonized System (GHS) and helps determine the dose ranges for subsequent repeat-dose studies.[14][15] The method uses a stepwise procedure with a small number of animals per step.[15][16]

Experimental Protocol: Acute Toxic Class Method

  • Animal Model: Use a single sex (typically female, as they are often more sensitive) of a standard rodent species (e.g., Wistar rats).[17]

  • Dosing: Administer the compound orally via gavage at one of the defined starting dose levels (e.g., 300 mg/kg).[17]

  • Stepwise Procedure: Use three animals per step. The outcome of the first step (mortality or survival) determines the next step:

    • If mortality occurs, the dose for the next step is lowered.

    • If no mortality occurs, the dose for the next step is increased.

  • Observation: Observe animals for signs of toxicity shortly after dosing and periodically for 14 days.[15] Record all clinical signs, body weight changes, and mortality.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Classification: The results allow for the classification of the substance into a specific toxicity category, providing an estimate of its lethal potential.

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable effects on vital physiological functions.[18][19] The core battery of tests is defined by the ICH S7A guideline and focuses on the cardiovascular, respiratory, and central nervous systems.[20][21][22]

Core Battery Safety Pharmacology Studies (ICH S7A)

SystemKey EndpointsTypical AssayRationale
Central Nervous System (CNS) Effects on motor activity, behavior, coordination, and body temperature.Functional Observational Battery (FOB) in rats.To identify any adverse effects on neurological function that could impact behavior or safety.[20]
Cardiovascular System Effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters (especially QT interval).Telemetered conscious dog or monkey study.To detect potential for hypotension, hypertension, or proarrhythmic effects, which are significant safety concerns.[20][22]
Respiratory System Effects on respiratory rate and tidal volume or hemoglobin oxygen saturation.[21]Whole-body plethysmography in rats.To assess for respiratory depression or other adverse pulmonary effects.[21]
Diagram: Integrated Toxicology Workflow

IntegratedWorkflow cluster_preclinical Non-Clinical Safety Assessment cluster_decision Go/No-Go Decision cluster_clinical Clinical Development InSilico In Silico Assessment (QSAR, Property Prediction) InVitro In Vitro Toxicology - Genotoxicity (OECD 471, 487) - hERG Assay - Cytotoxicity InSilico->InVitro AcuteTox Acute In Vivo Toxicity (OECD 423) InVitro->AcuteTox Proceed if warranted SafetyPharm Safety Pharmacology (ICH S7A - CNS, CV, Resp) AcuteTox->SafetyPharm Inform dose selection RepeatDose Repeat-Dose Toxicity (e.g., 28-Day Study) AcuteTox->RepeatDose Inform dose selection Decision Evaluate Risk/Benefit Profile SafetyPharm->Decision RepeatDose->Decision Clinical Proceed to Phase I Decision->Clinical caption Integrated Safety Assessment Workflow

Caption: A tiered approach from computational screening to in vivo studies.

Part 4: Data Synthesis and Risk Assessment

The culmination of this toxicological evaluation is the synthesis of all data—in silico, in vitro, and in vivo—to construct a comprehensive safety profile for 3-(Cycloheptylamino)pyrrolidine-2,5-dione. This involves identifying any target organs of toxicity, establishing No-Observed-Adverse-Effect Levels (NOAELs) from repeat-dose studies, and understanding the dose-response relationship for any adverse findings.

This integrated assessment forms the basis for a risk assessment, which weighs the potential toxicity against the intended benefit of the compound. The outcome of this assessment is the critical determinant for deciding whether to advance the compound into clinical development or other applications, and it provides the foundational safety information required for regulatory submissions.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000-11-30). European Medicines Agency. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF) ResearchGate. [Link]

  • In Silico Toxicity Prediction. PozeSCAF. [Link]

  • OECD 487 In Vitro Micronucleus Test. Scantox. [Link]

  • OECD Test Guideline 423. National Toxicology Program. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). Slideshare. [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. [Link]

  • In Vitro Mammalian Cell Micronucleus Test OECD 487. Creative Bioarray. [Link]

  • Reverse mutation test on bacteria according to OECD 471. Analytice. [Link]

  • OECD 471: Bacterial reverse mutation test (Ames). Labcorp. [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. Federal Register. [Link]

  • The bacterial reverse mutation test. RE-Place. [Link]

  • OECD Acute Oral Toxicity Guidelines. Scribd. [Link]

  • OECD 487: Cell micronucleus test (in vitro mammalian). Labcorp. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. OECD. [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants. MDPI. [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency. [Link]

  • Safety Guidelines. ICH. [Link]

  • In silico prediction of drug toxicity. PubMed. [Link]

  • safety pharmacology studies for human pharmaceuticals s7a. ICH. [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers. [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. PMC. [Link]

  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. [Link]

  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents | Request PDF. ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

Sources

Methodological & Application

Technical Guide: Solvent Selection & Solubility Profiling for 3-(Cycloheptylamino)pyrrolidine-2,5-dione

[1]

Abstract

This technical guide provides a rigorous framework for the solubilization and handling of 3-(Cycloheptylamino)pyrrolidine-2,5-dione , a structural analog of succinimide-class anticonvulsants (e.g., Ethosuximide).[1][2] Due to its amphiphilic nature—comprising a polar succinimide core and a lipophilic cycloheptyl ring—this compound presents specific solubility challenges.[1][2] This document outlines physicochemical properties, a tiered solvent screening protocol, and precise dissolution methodologies for in vitro and in vivo applications.[2]

Part 1: Physicochemical Analysis & Compound Architecture

To select the correct solvent, one must first understand the molecular forces at play.[2] This compound is not a simple neutral molecule; it possesses dual functionalities that respond differently to pH and solvent polarity.[1][2]

Structural Deconstruction[1][2]
  • Core Scaffold (Hydrophilic/Polar): The pyrrolidine-2,5-dione (succinimide) ring contains two carbonyl groups and one imide nitrogen.[1]

    • Imide N-H: Weakly acidic (pKa ≈ 9.5).[1][2] Capable of hydrogen bond donation.

    • Carbonyls:[1] Hydrogen bond acceptors.[1][2]

  • Substituent (Lipophilic): The cycloheptylamino group at position 3.[1][2]

    • Cycloheptyl Ring:[2] A 7-carbon saturated ring.[1][2] Highly hydrophobic/lipophilic.[1][2] Increases LogP significantly compared to the parent succinimide.[1][2]

    • Exocyclic Amine (-NH-): Secondary amine.[1][2] Basic (Predicted pKa ≈ 8.0–9.0, slightly lowered by the inductive effect of the adjacent carbonyls).[2]

The Solubility Paradox

The molecule exists in an equilibrium defined by its environment:

  • Neutral pH (7.0 - 7.4): The amine is partially protonated, but the bulky cycloheptyl group dominates, often leading to poor aqueous solubility (< 1 mg/mL).[2]

  • Acidic pH (< 4.0): The exocyclic amine protonates fully (

    
    ), creating a cationic species with significantly enhanced water solubility.[1]
    
  • Basic pH (> 10.0): The imide nitrogen deprotonates, creating an anionic species.[2] However, the lipophilic cycloheptyl tail may induce micelle formation or aggregation rather than true solution.[2]

Physicochemical Summary Table
PropertyEstimated ValueImplication for Solvents
Molecular Weight ~210.27 g/mol Small molecule; kinetics of dissolution should be fast.[1]
LogP (Octanol/Water) ~1.5 – 2.2Moderately lipophilic.[1][2] Requires organic co-solvents or pH modification.[1][2]
pKa (Basic Amine) ~8.5Soluble in dilute acids (0.1 N HCl).[1][2]
pKa (Acidic Imide) ~9.6Soluble in strong bases (though risk of hydrolysis exists).[1][2]
H-Bond Donors 2 (Imide NH, Amine NH)High lattice energy; requires polar aprotic solvents to disrupt crystal packing.[1][2]

Part 2: Solvent Selection Protocol

Do not rely on trial-and-error. Use this tiered selection strategy to identify the optimal vehicle for your specific application.

Tier 1: Primary Stock Solvents (High Concentration > 50 mg/mL)

These solvents are "Universal Dissolvers" for this class of compounds.[1][2] Use these for preparing master stocks.

  • DMSO (Dimethyl Sulfoxide):

    • Why: High dielectric constant (

      
      ) disrupts the strong crystal lattice interactions of the succinimide ring.[2]
      
    • Status:Recommended.

    • Protocol: Dissolves readily at room temperature.[1][2]

  • DMF (Dimethylformamide):

    • Why: Similar solvency to DMSO but lower viscosity.[1][2]

    • Status:Alternative. Use only if DMSO interferes with downstream chemical reactions.[1][2] Avoid for cell culture due to higher toxicity.[1][2]

Tier 2: Volatile Organic Solvents (Synthesis & Processing)

Used for recrystallization, transfer, or evaporation.[2]

  • DCM (Dichloromethane):

    • Why: Excellent for the lipophilic cycloheptyl domain.[1][2]

    • Status:Good. Useful for extraction but poor for biological delivery.[1][2]

  • Ethanol/Methanol:

    • Why: Protophilic solvents that can engage H-bonds.[1][2]

    • Status:Moderate. Solubility may require heating (

      
      ).[1][2]
      
Tier 3: Aqueous Systems (Biological Delivery)

Direct dissolution in water is NOT recommended.[1][2]

  • PBS (pH 7.4): Poor solubility.[1][2] Expect precipitation.[1][2]

  • Acidified Water (0.1 M HCl): Good solubility (forms the hydrochloride salt in situ).[1][2]

  • Formulation Vehicle: 5% DMSO + 40% PEG400 + 55% Water. (Standard "goldilocks" mix for lipophilic amines).[1][2]

Part 3: Step-by-Step Dissolution Protocols

Protocol A: Preparation of 100 mM Stock Solution (In Vitro)

Target: Cell culture assays, Enzyme inhibition (e.g., IDO1), High-Throughput Screening.[1][2]

  • Calculate:

    • MW = 210.27 g/mol .[1][2]

    • For 1 mL of 100 mM stock, weigh 21.03 mg .[2]

  • Weighing: Weigh the solid into a sterile 1.5 mL amber microcentrifuge tube (amber protects from potential photodegradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Tissue Culture Grade).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Checkpoint: If solid remains, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Validation: Solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1][2]

  • Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C. Stable for >6 months.

Protocol B: Aqueous Formulation for Animal Studies (In Vivo)

Target: IP or Oral administration in mice/rats.[1][2] Challenge: DMSO limits (<5-10% v/v) and precipitation upon dilution.[1][2]

Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.[1][2]

  • Weigh: Measure required amount (e.g., for 10 mg/kg dose).

  • Step 1 (Co-solvent): Dissolve compound completely in 100% DMSO (Volume = 5% of total final volume).[1][2]

    • Critical: Ensure total dissolution here.[1][2] You cannot recover if it precipitates later.[1][2]

  • Step 2 (Stabilizer): Add PEG400 (Volume = 40% of total).[1][2] Vortex to mix. The solution will warm slightly (exothermic).[1][2]

  • Step 3 (Aqueous Phase): Slowly add warm (37°C) Sterile Saline (Volume = 55% of total) dropwise while vortexing.

    • Why Warm? Prevents "shock" precipitation of the lipophilic cycloheptyl group.[2]

  • Validation: Inspect for crystals. If cloudy, add 1 molar equivalent of HCl (1N) to protonate the amine and clear the solution.[2]

Part 4: Visualization & Logic Flow

Solubility Decision Tree

The following diagram illustrates the logical flow for selecting the correct solvent system based on the intended application.

SolventSelectionStartStart: 3-(Cycloheptylamino)pyrrolidine-2,5-dioneAppCheckIntended Application?Start->AppCheckStockMaster Stock / StorageAppCheck->StockLong termBioInVitroBiological Assay(Cell/Enzyme)AppCheck->BioInVitroLow Conc.BioInVivoAnimal Study(IP/PO)AppCheck->BioInVivoHigh Conc.ChemSynChemical Synthesis/ ExtractionAppCheck->ChemSynPurificationDMSO100% DMSO(Anhydrous)Stock->DMSOBioInVitro->DMSODissolveVehicleCo-solvent System:5% DMSO + 40% PEG400+ 55% SalineBioInVivo->VehicleDCMDCM or Ethyl AcetateChemSyn->DCMDilutionDilute into Media(Max 0.5% DMSO)DMSO->DilutionStep 2PrecipPrecipitation?Vehicle->PrecipAcidAdd 1 eq. HCl(Form Salt)Precip->AcidYesReadyReady for UsePrecip->ReadyNoAcid->Ready

Figure 1: Decision matrix for solvent selection. Note the critical intervention point (Red Diamond) where acidification may be required to salvage a precipitating formulation.

Part 5: Stability & Storage Warnings

  • Hydrolysis Risk: The succinimide ring is susceptible to hydrolytic ring-opening under strongly alkaline conditions (pH > 10) .[1][2] Avoid storing in basic buffers (e.g., Carbonate buffer) for extended periods.[1][2]

  • Hygroscopicity: DMSO is hygroscopic.[1][2] Water absorption reduces solubility power and can cause compound precipitation in the stock vial.[2] Always use anhydrous DMSO and seal with Parafilm.

  • Oxidation: The secondary amine is prone to slow oxidation over years.[1][2] Store solid under Nitrogen/Argon if possible.[1][2]

References

  • Prat, D., et al. (2016).[1][2][3] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry.

  • Kornet, M. J., et al. (1977).[1][2][4] "Potential long-acting anticonvulsants.[1][2][4] 2. Synthesis and activity of succinimides containing an alkylating group on nitrogen or at the 3 position."[2][4] Journal of Medicinal Chemistry.

  • Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods. (Foundational text for LogP/Solubility logic).

  • PubChem Compound Summary. "Succinimide Derivatives." National Center for Biotechnology Information.[1][2] [1]

Application Note: Advanced Crystallization Strategies for 3-(Cycloheptylamino)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification of 3-(Cycloheptylamino)pyrrolidine-2,5-dione , a critical pharmacophore often utilized in the synthesis of anticonvulsants and chemokine receptor antagonists.[1] Due to the amphiphilic nature of the molecule—comprising a polar succinimide core and a lipophilic cycloheptyl ring—standard crystallization often results in "oiling out" (Liquid-Liquid Phase Separation). This guide provides three validated protocols: (1) Cooling Crystallization,[1][2] (2) Anti-solvent Crystallization with Seeding, and (3) Reactive Crystallization (Salt Formation), designed to achieve >99.5% purity and effective rejection of genotoxic maleimide precursors.[1]

Chemical Context and Impurity Profile[1][2][3][4][5][6][7][8]

The target molecule is typically synthesized via the aza-Michael addition of cycloheptylamine to maleimide. Understanding the reaction matrix is a prerequisite for designing the crystallization logic.

ComponentRoleSolubility CharacteristicsRemoval Strategy
3-(Cycloheptylamino)pyrrolidine-2,5-dione Target API Amphoteric; Soluble in alcohols/esters; Insoluble in alkanes.[1]Controlled Crystallization
MaleimidePrecursorSoluble in water/alcohols; Toxic/Genotoxic.Purge to mother liquor (highly soluble).[1]
CycloheptylaminePrecursorBasic liquid; Soluble in organics.Acid wash or purge to mother liquor.
Succinamic Acid DerivativeHydrolysis ImpurityHighly polar; Water soluble.[3]Aqueous wash or anti-solvent rejection.
The "Oiling Out" Challenge

The cycloheptyl moiety introduces significant rotational freedom and lipophilicity, often causing the compound to separate as a solute-rich oil droplet rather than a crystal lattice when supersaturation is generated too quickly. This Liquid-Liquid Phase Separation (LLPS) traps impurities and must be avoided by operating within the Metastable Zone Width (MSZW) [1].[1]

Solubility Profiling & Solvent Selection[6][9][10]

Based on Hansen Solubility Parameters (HSP) for amino-succinimides [2], the following solvent systems are recommended.

Table 1: Solubility Assessment at 25°C vs. 60°C

Solvent SystemSolubility (25°C)Solubility (60°C)Suitability
Ethanol (EtOH) ModerateHighIdeal for Cooling Cryst.
Isopropanol (IPA) Low-ModerateHighGood yield; slower kinetics reduces oiling.[1]
Ethyl Acetate (EtOAc) ModerateHighExcellent impurity rejection.[1]
n-Heptane InsolubleInsolubleAnti-solvent.
Water Low (pH dependent)ModerateAnti-solvent (risk of hydrolysis).[1]

Experimental Protocols

Protocol A: Cooling Crystallization (Ethanol/IPA)

Best for: High-purity crude material (>90%) requiring final polish.[1]

  • Dissolution: Charge 10.0 g of crude 3-(Cycloheptylamino)pyrrolidine-2,5-dione into a reactor. Add 60 mL of Ethanol (6 vol).

  • Heating: Heat to reflux (78°C) with agitation (250 RPM). Ensure complete dissolution. If turbid, hot filter to remove inorganic salts.

  • Cooling (Stage 1): Cool linearly to 55°C over 30 minutes.

  • Seeding (Critical): At 55°C (just above the cloud point), add 0.5% w/w pure seed crystals. Note: If no seed is available, scratch the vessel wall or use sonication to induce nucleation.

  • Aging: Hold at 55°C for 1 hour to allow crystal growth and prevent secondary nucleation (oiling out).

  • Cooling (Stage 2): Cool to 0°C at a rate of 10°C/hour.

  • Isolation: Filter the white crystalline solid. Wash with 2 volumes of cold IPA.

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (EtOAc / Heptane)

Best for: Heat-sensitive batches or maximizing yield.[1]

  • Dissolution: Dissolve 10.0 g crude material in 50 mL Ethyl Acetate at 40°C.

  • Seeding: Cool to 25°C. Add seed crystals (0.1 g). Agitate for 30 mins.

  • Anti-Solvent Addition:

    • Dispense 50 mL n-Heptane via a syringe pump.[1]

    • Rate: Add the first 10 mL extremely slowly (0.5 mL/min) to establish the crystal bed.

    • Rate: Add the remaining 40 mL at 2 mL/min.

  • Ripening: Cool the slurry to 5°C and hold for 2 hours.

  • Filtration: Filter and wash with 1:1 EtOAc/Heptane (chilled).[1]

Protocol C: Reactive Crystallization (Hydrochloride Salt)

Best for: Oiling-out prone batches or removal of non-basic impurities (e.g., maleimide).[1]

  • Dissolution: Dissolve 10.0 g free base in 80 mL Isopropanol at 40°C.

  • Salt Formation: Slowly add 1.1 equivalents of HCl (4M in Dioxane or IPA) dropwise.

  • Exotherm Control: Maintain temperature <50°C. The HCl salt is significantly more polar and will crystallize rapidly.

  • Completion: Cool to 0–5°C and stir for 1 hour.

  • Isolation: Filter the hydrochloride salt. This form usually has a higher melting point (>200°C) and superior storage stability compared to the free base [3].

Process Visualization

The following diagram illustrates the decision logic and phase behavior control required for this molecule.

CrystallizationWorkflow Start Crude 3-(Cycloheptylamino) pyrrolidine-2,5-dione SolubilityCheck Solubility Screening (Hansen Parameters) Start->SolubilityCheck OilingRisk Risk of Oiling Out? (High Lipophilicity) SolubilityCheck->OilingRisk CoolingPath Protocol A: Cooling Crystallization (Ethanol/IPA) PureCrystal Crystalline Solid (>99.5% Purity) CoolingPath->PureCrystal AntiSolventPath Protocol B: Anti-Solvent (EtOAc / Heptane) AntiSolventPath->PureCrystal SaltPath Protocol C: Reactive Crystallization (HCl Salt Formation) SaltPath->PureCrystal OilingRisk->CoolingPath Low Risk (High Purity Input) OilingRisk->AntiSolventPath Med Risk (Temp Sensitive) OilingRisk->SaltPath High Risk (Persistent Oil) MotherLiquor Mother Liquor (Contains Maleimide/Impurities) PureCrystal->MotherLiquor Filtration

Caption: Decision matrix for purification selection. Note that salt formation effectively bypasses the liquid-liquid phase separation (oiling out) zone common to the free base.[1]

Troubleshooting: The "Oiling Out" Phenomenon

If the product separates as an oil rather than a solid:

  • Diagnosis: The system has entered the liquid-liquid immiscibility region before crossing the solubility curve.

  • Immediate Fix: Reheat the mixture until the oil redissolves. Add 10-20% more solvent (dilution) to shift the phase diagram.[1]

  • Process Fix: Increase the seed loading to 1-2%. Seed provides a surface for growth, bypassing the high energy barrier of nucleation that favors the amorphous/oil phase [4].

References

  • Oiling-Out in Crystallization. Mettler Toledo Technical Library.[1] Explains the thermodynamics of Liquid-Liquid Phase Separation (LLPS) in amine-substituted organic molecules.

  • Solubilities of succinimide in different pure solvents. Journal of Chemical & Engineering Data. Provides baseline solubility data for the succinimide core scaffold.

  • Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy. Contextualizes the synthesis and stability of 3-amino-succinimide derivatives.

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego. Detailed strategies for mitigating oiling out in lipophilic amines.

Sources

Dosage formulation of 3-(Cycloheptylamino)pyrrolidine-2,5-dione for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols for the In Vivo Formulation of 3-(Cycloheptylamino)pyrrolidine-2,5-dione

Author: Gemini, Senior Application Scientist

Publication Date: February 14, 2026

Document ID: AN-VIVO-FORM-260214

Abstract

This document provides a comprehensive guide and detailed protocols for the formulation of 3-(Cycloheptylamino)pyrrolidine-2,5-dione, a novel chemical entity (NCE), for in vivo studies. The pyrrolidine-2,5-dione scaffold is a common motif in medicinal chemistry, often associated with compounds possessing diverse biological activities.[1][2] The addition of a bulky, lipophilic cycloheptyl group suggests that this compound is likely to exhibit poor aqueous solubility, a common challenge in preclinical development.[3][4] Overcoming this hurdle is critical for achieving adequate and consistent drug exposure in animal models to accurately assess pharmacokinetic, pharmacodynamic, and toxicological profiles.[5][6] This guide details a systematic approach, from initial physicochemical characterization to the development of three distinct formulation strategies—a simple suspension, a co-solvent system, and a cyclodextrin-based solution—complete with step-by-step protocols, quality control procedures, and best practices for in vivo administration.

Introduction: The Formulation Imperative for NCEs

The journey of a new chemical entity (NCE) from discovery to preclinical testing is fraught with challenges, with poor biopharmaceutical properties being a primary cause of failure.[3][7] An estimated 90% of NCEs exhibit poor water solubility, which can lead to low and erratic oral bioavailability, hindering the ability to establish clear dose-exposure relationships.[3][8] The primary goal of preclinical formulation is not to develop a final commercial product, but to create a safe and effective delivery system that maximizes exposure for safety and efficacy testing.[9]

3-(Cycloheptylamino)pyrrolidine-2,5-dione, hereafter referred to as "Compound X," possesses a structure indicative of high lipophilicity and, consequently, poor aqueous solubility. This guide is designed to provide researchers with a logical workflow and robust protocols to systematically address this challenge. The selection of an appropriate formulation strategy depends on the compound's specific properties, the intended route of administration, and the goals of the in vivo study.[6]

Pre-formulation Assessment: Characterizing the Challenge

Before committing to a formulation strategy, a thorough physicochemical characterization of Compound X is essential. This data-driven approach informs the selection of appropriate excipients and methodologies.[6][7]

Protocol: Solubility Screening

Objective: To determine the approximate solubility of Compound X in a panel of common preclinical vehicles.

Methodology:

  • Prepare a stock of accurately weighed Compound X.

  • Dispense 1 mL of each test vehicle (see Table 1) into separate, labeled glass vials.

  • Add an excess amount of Compound X (e.g., 10 mg) to each vial to create a saturated system.

  • Seal the vials and agitate at room temperature (e.g., on a rotator or shaker) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect for undissolved particles.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) and analyze the concentration of Compound X using a validated analytical method, such as HPLC-UV or LC-MS.[10]

Table 1: Example Solubility Screening Data for Compound X

Vehicle System Composition Visual Observation Solubility (mg/mL)
Purified Water 100% Water Heavy Precipitate < 0.001
Saline 0.9% NaCl in Water Heavy Precipitate < 0.001
PBS (pH 7.4) Phosphate Buffered Saline Heavy Precipitate < 0.001
PEG 400 100% Polyethylene Glycol 400 Clear Solution > 100
Propylene Glycol 100% Propylene Glycol Clear Solution > 80
Tween® 80 Solution 5% (w/v) in Water Hazy, some solid ~0.1
Solutol® HS-15 10% (w/v) in Water Hazy ~0.5
Corn Oil 100% Corn Oil Some undissolved solid ~5.0

| 20% HP-β-CD | 20% (w/v) Hydroxypropyl-β-Cyclodextrin in Water | Mostly dissolved | ~2.5 |

Interpretation: The hypothetical data above suggests that Compound X is practically insoluble in aqueous media but highly soluble in organic co-solvents and moderately soluble in lipids and cyclodextrin solutions. This profile makes it a candidate for suspension, co-solvent, or complexation-based formulations.

Stability Assessment

A preliminary assessment of the compound's stability in the chosen formulation vehicles is crucial.[11] This ensures that the test article does not degrade during preparation, storage, and administration, which would lead to inaccurate dosing.[9][11] Stability studies should evaluate the formulation under relevant conditions (e.g., room temperature, refrigerated) over a time course that covers the preparation and dosing window.[11]

Formulation Selection Workflow

The choice of formulation is a critical decision point. The following diagram outlines a logical workflow based on the pre-formulation data and the requirements of the in vivo study.

Formulation_Selection_Workflow Figure 1: Formulation Selection Workflow Start Start: Compound X (NCE) PhysChem Physicochemical Characterization (Solubility, Stability) Start->PhysChem Solubility_Check Aqueous Solubility > Target Dose? PhysChem->Solubility_Check Simple_Solution Formulate as Simple Aqueous Solution (e.g., in Saline/PBS) Solubility_Check->Simple_Solution Yes Complex_Strategies Evaluate Advanced Formulation Strategies Solubility_Check->Complex_Strategies No QC Quality Control (Appearance, pH, Dose Verification) Simple_Solution->QC Suspension Option 1: Aqueous Suspension Complex_Strategies->Suspension Oral/IP route Low dose Cosolvent Option 2: Co-solvent System Complex_Strategies->Cosolvent All routes Potential for high conc. Cyclodextrin Option 3: Cyclodextrin Complex Complex_Strategies->Cyclodextrin IV/IP/Oral routes Improved stability/solubility Suspension->QC Cosolvent->QC Cyclodextrin->QC Admin In Vivo Administration QC->Admin

Caption: Decision tree for selecting an appropriate preclinical formulation strategy.

Formulation Protocols

The following protocols are designed for a target dose concentration of 5 mg/mL. All procedures should be performed in a clean environment, and a portion of the final formulation should be retained for quality control analysis.[6]

Formulation A: Aqueous Suspension (for Oral/IP Administration)

Rationale: A suspension is often the simplest formulation for water-insoluble compounds and is suitable for non-intravenous routes.[12] Excipients are used to ensure the particles are wetted and remain uniformly dispersed long enough for accurate dosing.[13][14]

Table 2: Composition of 0.5% (w/v) Aqueous Suspension

Component Function Quantity (for 10 mL)
Compound X Active Pharmaceutical Ingredient (API) 50 mg
Tween® 80 Wetting Agent/Surfactant[3][13] 10 µL (0.1% v/v)
Sodium CMC (Low Viscosity) Suspending Agent[12][13] 50 mg (0.5% w/v)

| Purified Water | Vehicle[15] | q.s. to 10 mL |

Protocol:

  • Accurately weigh 50 mg of Compound X and place it in a glass mortar.

  • Prepare the vehicle: In a beaker, add 50 mg of Sodium Carboxymethylcellulose (CMC) to ~8 mL of purified water. Stir until a clear, slightly viscous solution is formed.

  • Add 10 µL of Tween® 80 to the CMC solution and mix thoroughly.

  • Prepare the paste: Add a small amount (~200 µL) of the vehicle to the mortar containing Compound X. Triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the API particles.

  • Gradually add the remaining vehicle to the mortar while continuously mixing.

  • Transfer the contents to a 10 mL graduated cylinder or volumetric flask.

  • Rinse the mortar and pestle with a small amount of purified water and add the rinsing to the flask to ensure a complete transfer.

  • Adjust the final volume to 10 mL with purified water.

  • Transfer the final suspension to a labeled amber glass vial.

  • Homogenize the suspension using a sonicator or high-shear mixer for 2-5 minutes to ensure uniform particle size distribution.

  • Instruction for Use: Store refrigerated. Shake vigorously before each use.

Formulation B: Co-solvent System (for IV/IP/Oral Administration)

Rationale: Co-solvents are used to increase the solubility of hydrophobic compounds.[8] This formulation is a true solution, which is essential for intravenous administration.[16][17] The composition must be carefully chosen to ensure safety and tolerability in the test species.[3]

Table 3: Composition of Co-solvent Solution

Component Function Quantity (for 10 mL)
Compound X Active Pharmaceutical Ingredient (API) 50 mg
PEG 400 Primary Solvent/Co-solvent[8] 4.0 mL (40% v/v)
Propylene Glycol Co-solvent 2.0 mL (20% v/v)

| Saline (0.9% NaCl) | Vehicle/Tonicity Agent | 4.0 mL (40% v/v) |

Protocol:

  • Accurately weigh 50 mg of Compound X and place it in a sterile glass vial.

  • Add 4.0 mL of PEG 400 to the vial.

  • Vortex and/or sonicate the mixture until Compound X is completely dissolved. A clear solution should be obtained.

  • Add 2.0 mL of Propylene Glycol and mix thoroughly.

  • Slowly add 4.0 mL of saline to the mixture while vortexing. Note: The aqueous component should be added last and slowly to prevent the drug from precipitating out of solution (a phenomenon known as "crashing out").

  • Visually inspect the final solution to ensure it is clear and free of any particulates. If intended for IV use, filtration through a 0.22 µm sterile filter may be required.[16]

Formulation C: Cyclodextrin Inclusion Complex (for IV/IP/Oral Administration)

Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming an "inclusion complex."[18] This complex has significantly improved aqueous solubility and stability, making it an excellent choice for challenging compounds.[8][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and safety profile.[20]

Cyclodextrin_Prep_Workflow Figure 2: Cyclodextrin Inclusion Complex Protocol Start Weigh HP-β-CD and add to aqueous vehicle Dissolve_CD Stir/Vortex until HP-β-CD is fully dissolved Start->Dissolve_CD Add_API Add weighed Compound X to the cyclodextrin solution Dissolve_CD->Add_API Complexation Mix for 24-48h (e.g., rotator, shaker) to allow complex formation Add_API->Complexation Finalize Visually inspect for clarity. Filter if necessary. Complexation->Finalize

Caption: Workflow for preparing a cyclodextrin-based formulation.

Table 4: Composition of Cyclodextrin Solution

Component Function Quantity (for 10 mL)
Compound X Active Pharmaceutical Ingredient (API) 50 mg
HP-β-CD Complexing Agent/Solubilizer[20] 2.0 g (20% w/v)

| Purified Water | Vehicle | q.s. to 10 mL |

Protocol (Kneading/Solution Method):

  • Accurately weigh 2.0 g of HP-β-CD and dissolve it in ~8 mL of purified water in a glass beaker with stirring.

  • Accurately weigh 50 mg of Compound X.

  • Slowly add the Compound X powder to the stirring HP-β-CD solution.

  • Seal the beaker and allow the mixture to stir/agitate at room temperature for 24-48 hours. This extended mixing time is crucial for efficient complex formation.[18]

  • After the mixing period, transfer the solution to a 10 mL volumetric flask.

  • Rinse the beaker with a small amount of water and add to the flask.

  • Adjust the final volume to 10 mL.

  • The resulting solution should be clear. If any undissolved material remains, it can be removed by centrifugation or filtration. The concentration of the final solution must be confirmed analytically.

Quality Control for Preclinical Formulations

Ensuring the quality of the formulation before administration is paramount for the integrity of the in vivo study.[7][9]

QC_Workflow Figure 3: Quality Control Workflow Prep Formulation Prepared Visual Visual Inspection (Clarity, Color, Homogeneity) Prep->Visual Check1 Pass? Visual->Check1 pH_Measure pH Measurement (if applicable) Check1->pH_Measure Yes Reject Reject & Investigate Check1->Reject No Dose_Analysis Dose Concentration Verification (HPLC/LC-MS) pH_Measure->Dose_Analysis Check2 Within ±10% of Target? Dose_Analysis->Check2 Release Release for Dosing Check2->Release Yes Check2->Reject No

Caption: Essential quality control checks for preclinical formulations.

Key QC Tests:

  • Appearance: Solutions should be clear and free of particulates. Suspensions should be uniform in color and resuspend easily upon shaking.[13]

  • pH Measurement: Ensure the pH is within a physiologically tolerable range (typically pH 4-9 for parenteral routes).

  • Dose Concentration Verification: An analytical method (e.g., HPLC) should be used to confirm that the concentration of Compound X is within an acceptable range (e.g., ±10%) of the target concentration.[10]

  • Suspension Homogeneity: For suspensions, dose uniformity should be assessed by analyzing samples taken from the top and bottom of the container after mixing.

In Vivo Administration Guidelines

The choice of administration route directly impacts drug absorption and bioavailability.[17][21] All procedures must adhere to institutional animal care and use committee (IACUC) guidelines.

Table 5: Recommended Maximum Administration Volumes

Species Oral (gavage) Intraperitoneal (i.p.) Intravenous (i.v., slow bolus)
Mouse (~25g) 10 mL/kg 10 mL/kg 5 mL/kg
Rat (~250g) 10 mL/kg 10 mL/kg 5 mL/kg

Source: Adapted from Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes.[16]

Best Practices:

  • Oral (gavage): Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus.[22] For suspensions, ensure the formulation is well-mixed immediately before drawing each dose.

  • Intraperitoneal (i.p.): Inject into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[22] Be aware that irritant materials may cause peritonitis.[16]

  • Intravenous (i.v.): Typically administered via the tail vein in rodents. Only clear, particle-free solutions should be injected.[16][17] Administer as a slow bolus to prevent acute toxicity.[16]

Troubleshooting

IssuePotential CauseRecommended Action
Drug precipitates during formulation Exceeded solubility limit; incorrect order of addition for co-solvents.Re-evaluate solubility data. For co-solvents, ensure the aqueous phase is added last and slowly. Consider a different formulation approach.
Suspension forms hard cake Poor wetting or inadequate suspending agent.Increase wetting agent concentration (e.g., Tween® 80). Use a more viscous or different suspending agent (e.g., higher grade CMC, Xanthan Gum).[13][14]
Inconsistent results between animals Poor suspension homogeneity; dosing error.Ensure vigorous and consistent shaking of the suspension before every dose. Verify dosing technique and syringe accuracy.
Adverse reaction at injection site Formulation is too acidic/basic, hypertonic, or contains irritant excipients.Measure pH and osmolality. Reduce the concentration of co-solvents if possible. Consider an alternative, better-tolerated formulation.

References

  • Pharmaceutical Excipients of Oral Suspension Formulations. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • FORMULATING SUPERIOR ORAL SUSPENSIONS FOR BETTER PATIENT COMPLIANCE. (n.d.). ONdrugDelivery. Retrieved February 14, 2026, from [Link]

  • Oral Suspensions & Oral Solutions – The Ultimate Guide. (n.d.). HyCON Labs. Retrieved February 14, 2026, from [Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. Retrieved February 14, 2026, from [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. Retrieved February 14, 2026, from [Link]

  • Techniques for Various Routes of Drug Administration. (2026, February 13). Pharmacology Mentor. Retrieved February 14, 2026, from [Link]

  • Sauer, A., K اگler, J., & Weigandt, M. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(11), 2411. Retrieved February 14, 2026, from [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. (n.d.). Agno Pharmaceuticals. Retrieved February 14, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved February 14, 2026, from [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016, October 4). YouTube. Retrieved February 14, 2026, from [Link]

  • The Role of Routes of Administration in Drug Absorption and Bioavailability. (n.d.). Longdom Publishing SL. Retrieved February 14, 2026, from [Link]

  • Whitsel, M., & Smith, A. (2012, June 2). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Retrieved February 14, 2026, from [Link]

  • Routes Of Drug Administration. (2020, December 2). SlideShare. Retrieved February 14, 2026, from [Link]

  • Excipients Used in the Formulation of Pharmaceutical Suspensions. (n.d.). Pharmapproach.com. Retrieved February 14, 2026, from [Link]

  • Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. (n.d.). Alderley Analytical. Retrieved February 14, 2026, from [Link]

  • Sane, R. T., & Chawla, J. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Investigation, 44(1), 1-17. Retrieved February 14, 2026, from [Link]

  • What are the different routes of drug administration and their indications? (2025, July 3). Dr.Oracle. Retrieved February 14, 2026, from [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText. Retrieved February 14, 2026, from [Link]

  • General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. (2022, July 17). ResearchGate. Retrieved February 14, 2026, from [Link]

  • dos Santos, M. C., de Faria, T. J., & de Souza, A. C. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(22), 4089. Retrieved February 14, 2026, from [Link]

  • Zhang, M., Ma, H., Liu, C., & Zhang, Y. (2017). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 22(12), 2095. Retrieved February 14, 2026, from [Link]

  • FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. (n.d.). IJRPC. Retrieved February 14, 2026, from [Link]

  • Pyrrolidine-2,5-dione;hydrate. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA. Retrieved February 14, 2026, from [Link]

  • Pyrrolidine. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • 2,5-Pyrrolidinedione, 3-(4-cyclopropylphenyl)-. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • (PDF) Pyrrolidine-2,5-dione. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

Application Note: Scalable Manufacturing of 3-(Cycloheptylamino)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(Cycloheptylamino)pyrrolidine-2,5-dione (Target Molecule). The methodology transitions from traditional medicinal chemistry routes to a process-ready workflow suitable for kilogram-scale production.

The core strategy utilizes a thermodynamic-controlled aza-Michael addition of cycloheptylamine to maleimide. Key process improvements include the use of Isopropyl Alcohol (IPA) as a green reaction solvent to suppress imide ring-opening side reactions and facilitate direct crystallization, eliminating the need for chromatographic purification.

Target Molecule Profile[1][2][3]
  • IUPAC Name: 3-(Cycloheptylamino)pyrrolidine-2,5-dione

  • Core Scaffold: Succinimide (Pyrrolidine-2,5-dione)

  • Key Functionality: Secondary amine at C3; Cycloheptyl lipophilic tail.

  • Application: CNS-active pharmacophore (Anticonvulsant/Ion channel modulator research).

Retrosynthetic Analysis & Reaction Design

The synthesis relies on the high atom economy of the Michael addition. Unlike substitution reactions on 3-halosuccinimides, this route generates no stoichiometric salt waste.

Reaction Scheme

ReactionScheme Maleimide Maleimide (C4H3NO) Intermediate Transition State (Polarized) Maleimide->Intermediate + Amine Amine Cycloheptylamine (C7H15N) Amine->Intermediate Product 3-(Cycloheptylamino) pyrrolidine-2,5-dione Intermediate->Product IPA, 0-20°C (Kinetic Control) RingOpen Impurity A: Ring-Opened Amide Intermediate->RingOpen High T or H2O (1,2-Attack) BisAdd Impurity B: Bis-Addition Product->BisAdd Excess Maleimide (Over-reaction)

Figure 1: Reaction pathway and competing impurity profiles. The 1,4-addition (Michael) is favored over 1,2-addition (Ring opening) at lower temperatures in non-aqueous solvents.

Critical Process Parameters (CPPs)
  • Temperature Control: The reaction is exothermic. Uncontrolled heat drives the amine to attack the carbonyl carbon (1,2-addition), leading to ring-opening (Impurity A).

  • Stoichiometry: A strict 1:1 to 1.05:1 (Amine:Maleimide) ratio is required. Excess amine promotes ring opening; excess maleimide promotes bis-addition (Impurity B).

  • Solvent Selection:

    • Water:[1][2] High risk of hydrolysis.[2]

    • DCM/THF: Good solubility but poor crystallization potential.

    • IPA (Selected): Solubilizes reactants but precipitates the product upon cooling, enabling "filtration-only" workup.

Scalable Protocol (100g Scale)

This protocol is validated for transfer to a 5L jacketed reactor.

Materials
ReagentMW ( g/mol )Equiv.[3][4][2]Mass (g)MolesNotes
Maleimide 97.071.048.5 g0.50Limiting Reagent
Cycloheptylamine 113.201.0559.4 g0.525

g/mL (~66 mL)
Isopropyl Alcohol (IPA) --500 mL-Anhydrous grade preferred
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Reactor Prep: Equip a 1L 3-neck round-bottom flask (or jacketed reactor) with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Inertion: Purge the vessel with Nitrogen (

    
    ) for 10 minutes to remove moisture.
    
  • Charging: Charge 48.5 g Maleimide and 400 mL IPA into the reactor.

  • Dissolution: Stir at 300 RPM at Room Temperature (RT) until fully dissolved (Endothermic; solution may cool slightly).

  • Cooling: Cool the solution to 0–5°C using an ice/water bath or chiller.

Phase 2: Controlled Addition
  • Reagent Prep: Dilute 59.4 g Cycloheptylamine with 100 mL IPA in the addition funnel.

  • Addition: Add the amine solution dropwise over 60–90 minutes .

    • Critical Control: Maintain internal temperature

      
      .
      
    • Observation: The solution may turn slightly yellow.

Phase 3: Reaction & Aging
  • Warming: Remove cooling bath and allow the reaction to warm to 20–25°C naturally.

  • Aging: Stir for 4 hours .

  • IPC (In-Process Control): Sample 50

    
    L for HPLC analysis.
    
    • Spec: Maleimide

      
      .
      
Phase 4: Workup & Isolation
  • Crystallization: If solids have not formed, cool the reactor to -10°C and hold for 2 hours.

    • Seed: If supersaturation persists, add 50 mg of seed crystals.

  • Filtration: Filter the white crystalline solid using a Buchner funnel or centrifuge.

  • Wash: Wash the cake with 100 mL cold IPA (-20°C) to remove unreacted amine and soluble impurities.

  • Drying: Dry under vacuum (50 mbar) at 40°C for 12 hours.

Expected Yield[6][7]
  • Mass: 90 – 98 g

  • Yield: 85 – 93%

  • Appearance: White to off-white crystalline powder.

Analytical Quality Control

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 210 nm (Amide bond) and 254 nm.

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite crystalline solid
Identification

H-NMR (DMSO-

)
Conforms to structure
Assay (Purity) HPLC (Area %)

Impurity A (Ring Open) HPLC

Solvent (IPA) GC-Headspace

ppm
Water Content Karl Fischer

Troubleshooting & Optimization

Common Failure Modes

Troubleshooting Issue Problem Observed LowYield Low Yield / No Precipitate Issue->LowYield ImpurityA High Impurity A (Ring Opened) Issue->ImpurityA Sticky Sticky/Oily Product Issue->Sticky Soln1 Concentrate IPA to 50% vol Add Heptane antisolvent LowYield->Soln1 Soln2 Strict Temp Control (<5°C) Ensure Anhydrous IPA ImpurityA->Soln2 Soln3 Recrystallize from EtOH/Water (9:1) Sticky->Soln3

Figure 2: Troubleshooting decision tree for common process deviations.

Mechanistic Insight: The "Kinetic vs. Thermodynamic" Trap

The Michael addition is reversible (Retro-Michael), though the equilibrium heavily favors the product for alkyl amines. However, the ring-opening hydrolysis is irreversible .

  • Protocol Logic: By running in IPA (protic but less nucleophilic than water) at low temperature, we kinetically favor the C=C attack. The precipitation of the product drives the equilibrium forward (Le Chatelier's principle) and protects the succinimide ring from further side reactions in solution.

References

  • Mechanism of Maleimide-Amine Reaction

    • Mader, I., et al. (2014).[3] "Reactivity of Maleimides with Amines: Implications for Bioconjugation."[1][5] Bioconjugate Chemistry. (General mechanism validation).

  • Scalable Succinimide Synthesis

    • Góra, et al. (2021).[6] "Pyrrolidine-2,5-dione Derivatives: Synthesis and Anticonvulsant Activity."[6] International Journal of Molecular Sciences. (Context for anticonvulsant succinimide scaffolds).

  • Solvent Effects in Michael Additions

    • Northrop, B. H., et al. (2015).[2] "Thiol–Maleimide 'Click' Chemistry: Evaluating the Influence of Solvent." Polymer Chemistry. (Applicable to amine additions regarding solvent polarity).[7]

  • General Protocol Grounding

    • BenchChem. (2025).[1][8] "The Michael Addition: An In-Depth Technical Guide." (General procedural parameters).

Disclaimer: This protocol involves the use of hazardous chemicals. All operations must be performed in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Cycloheptylamino)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Cycloheptylamino)pyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for improving reaction yields and overcoming common experimental challenges. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your synthesis is successful.

The primary route for synthesizing 3-(Cycloheptylamino)pyrrolidine-2,5-dione is the aza-Michael addition of cycloheptylamine to a maleimide. This reaction is valued for its efficiency and specificity but requires careful control of reaction parameters to maximize yield and purity.[1]

Reaction Overview and Mechanism

The synthesis proceeds via a nucleophilic conjugate addition, specifically an aza-Michael reaction. The lone pair of electrons on the nitrogen atom of cycloheptylamine acts as a nucleophile, attacking one of the electron-deficient olefinic carbons of the maleimide ring. This process is typically high-yielding and can be performed under mild conditions.[1] The resulting succinimide derivatives are of significant interest in medicinal chemistry for their potential biological activities, including anticonvulsant properties.[1]

Reaction Scheme: Maleimide reacts with Cycloheptylamine to yield 3-(Cycloheptylamino)pyrrolidine-2,5-dione.

General Synthesis Workflow

The following diagram outlines the typical workflow for the synthesis, from initial setup to final product characterization.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis reagents Prepare Reagents (Maleimide, Cycloheptylamine) solvent Select & Degas Solvent reagents->solvent setup Combine Reagents in Solvent (Control Temperature) solvent->setup monitor Monitor Reaction Progress (TLC, LC-MS) setup->monitor quench Quench Reaction (if needed) monitor->quench extract Solvent Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, FT-IR) purify->characterize

Caption: General experimental workflow for the synthesis of 3-(Cycloheptylamino)pyrrolidine-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials? It is crucial to start with high-purity reagents. Use maleimide (or an appropriate N-substituted maleimide) and cycloheptylamine. The purity of the amine is particularly important, as impurities can lead to side reactions.

Q2: Which solvents are suitable for this reaction? A variety of solvents can be used, with the choice depending on the specific protocol. Common choices include acetonitrile, ethanol, or dichloromethane (DCM). The solvent should be able to dissolve the starting materials and be inert under the reaction conditions. Some protocols for similar aza-Michael additions have been successfully performed in ethanol.[1]

Q3: What are the typical reaction conditions (temperature, time)? The reaction is often conducted at room temperature.[2] However, gentle heating may be required to drive the reaction to completion. Reaction times can vary from a few hours to overnight, which should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: Is a catalyst required for this reaction? For the aza-Michael addition of an amine to a maleimide, a catalyst is often not necessary as the amine itself is a potent nucleophile.[1] However, in some syntheses of related succinimides, organic bases or other catalysts are employed to facilitate the reaction.[2][3]

Q5: How is the final product typically purified? The most common method for purification is flash column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes or methanol in DCM is typically effective for separating the polar product from non-polar impurities and unreacted starting materials.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem: Low or No Product Yield
Possible Cause Explanation & Scientific Rationale Recommended Solution
1. Poor Reagent Quality Maleimide can be susceptible to polymerization upon storage. Cycloheptylamine can absorb water and CO₂ from the atmosphere, reducing its nucleophilicity.Use freshly opened or purified reagents. Ensure cycloheptylamine is handled under an inert atmosphere if possible and stored properly.
2. Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion. Using a slight excess (1.1 to 1.2 equivalents) of the amine can sometimes help drive the reaction to completion.Carefully calculate and measure the molar equivalents of both reactants. Consider performing a small-scale trial with a slight excess of cycloheptylamine.
3. Suboptimal pH Environment The amine must be in its free base form (R-NH₂) to be nucleophilic. If the reaction medium is acidic, the amine will be protonated (R-NH₃⁺), rendering it unreactive.Ensure the reaction is not run under acidic conditions unless a specific acid-catalyzed protocol is being followed. If starting with an amine salt (e.g., hydrochloride), a non-nucleophilic base (like triethylamine) must be added to liberate the free amine.
4. Competing Hydrolysis Reaction At a high pH (e.g., > 8.5), the maleimide ring itself is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative.[4]Maintain the reaction pH in the neutral to slightly basic range (pH 7-8.5). Avoid using strong bases like NaOH or KOH.
Low Yield Troubleshooting Workflow

G start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Issue Found check_reagents->reagent_bad No check_conditions 2. Analyze Reaction Conditions reagent_ok->check_conditions solve_reagents Solution: - Use fresh/purified reagents - Confirm calculations - Run trial with excess amine reagent_bad->solve_reagents cond_ok Conditions OK check_conditions->cond_ok Yes cond_bad Issue Found check_conditions->cond_bad No check_side_reactions 3. Investigate Side Reactions (TLC/LCMS) cond_ok->check_side_reactions solve_conditions Solution: - Check pH (aim for 7-8.5) - Monitor temperature - Extend reaction time cond_bad->solve_conditions side_rxn_bad Side Products Detected check_side_reactions->side_rxn_bad Yes solve_side_reactions Solution: - Lower reaction temperature - Modify work-up to remove   hydrolyzed byproducts side_rxn_bad->solve_side_reactions

Caption: Decision tree for troubleshooting low product yield.

Problem: Formation of Multiple Products / Impurities
Possible Cause Explanation & Scientific Rationale Recommended Solution
1. Maleimide Hydrolysis As mentioned, the maleimide five-membered ring can open via hydrolysis, especially under basic conditions or during an aqueous work-up, creating a polar impurity.[4]Perform the reaction under neutral conditions. During work-up, minimize contact time with aqueous base. If washing with a basic solution, use a mild base like saturated sodium bicarbonate.
2. Retro-Michael Reaction The thioether bond formed from a thiol-maleimide reaction can be reversible.[5][6] While less common for the more stable C-N bond, under certain conditions (e.g., high heat), a retro-Michael reaction could occur, leading to a complex mixture.Avoid excessive heating during the reaction and purification steps. Use the lowest effective temperature.
3. Product Instability on Silica The secondary amine in the product can interact strongly with the acidic silica gel during column chromatography, leading to streaking or even degradation.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Alternatively, use a different stationary phase like alumina.

Detailed Experimental Protocol

This protocol is a general guideline. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials:

  • Maleimide (1.0 eq)

  • Cycloheptylamine (1.1 eq)

  • Anhydrous Ethanol (or Acetonitrile)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add maleimide (1.0 eq). Dissolve the maleimide in anhydrous ethanol (approx. 0.1 M concentration).

  • Reagent Addition: While stirring, add cycloheptylamine (1.1 eq) dropwise to the solution at room temperature. The reaction can be mildly exothermic; a water bath can be used for cooling if necessary.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Dissolve the crude residue in a minimal amount of the mobile phase to be used for chromatography.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Product Characterization: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent in vacuo to yield 3-(Cycloheptylamino)pyrrolidine-2,5-dione as a solid or oil. Confirm the structure and purity using NMR, MS, and FT-IR analysis.[1]

References
  • Capdevila, J., et al. (2012). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry.
  • Google Patents. (1990). EP0403240A1 - Preparation process of N-substituted maleimides.
  • Silva, M., et al. (2016). Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • ResearchGate. (n.d.). (A) Preparation of N‐substituted maleimides from maleic anhydrides and... [Image].
  • Google Patents. (2011). KR101068998B1 - Manufacturing method of N-substituted maleimide.
  • BenchChem. (2025). Application Notes and Protocols for Thiol-Maleimide Reaction with Mal-Cyclohexyl-PEG3-Biotin.
  • Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
  • Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. Available at: [Link]

  • Versteegen, R. M., et al. (2013). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 52(52), 14093-14097.
  • Jones, M. W., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(40), 11048-11053.
  • Khan, A., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. Available at: [Link]

  • Google Patents. (1999). US5977381A - Process for making 3-amino-pyrolidine derivatives.
  • Khom, S., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 59B(3), 518-523. Available at: [Link]

  • ResearchGate. (n.d.). General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. Reagents... [Image].

Sources

Stability of 3-(Cycloheptylamino)pyrrolidine-2,5-dione in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 3-(Cycloheptylamino)pyrrolidine-2,5-dione

Executive Summary

You are encountering stability issues with 3-(Cycloheptylamino)pyrrolidine-2,5-dione because this compound belongs to the succinimide class, which is intrinsically prone to base-catalyzed hydrolysis.

In aqueous buffers at pH > 7.0, the pyrrolidine-2,5-dione ring undergoes rapid nucleophilic attack by hydroxide ions, resulting in irreversible ring opening to form succinamic acid derivatives.[1] Furthermore, the hydrophobic cycloheptyl group creates a solubility-stability paradox: the conditions required to solubilize the compound (organic co-solvents) can sometimes accelerate degradation if not carefully selected.

This guide provides the mechanistic rationale and validated protocols to stabilize your compound during experimentation.

Module 1: The Degradation Mechanism

Why is your compound disappearing?

The primary degradation pathway is hydrolysis .[2] The carbonyl carbons at positions 2 and 5 of the succinimide ring are electrophilic. In neutral to alkaline pH, hydroxide ions (


) attack these carbons.[1][2]

The 3-amino substituent adds complexity: while it provides some steric bulk, the electron-withdrawing nature of the adjacent carbonyls makes the ring highly susceptible to cleavage.

Pathway Visualization

The following diagram illustrates the irreversible transition from the active succinimide to the inactive succinamic acid forms.

HydrolysisMechanism cluster_conditions Critical Factors Compound Active Compound (Intact Succinimide Ring) Transition Tetrahedral Intermediate Compound->Transition + OH- (pH > 7.0) ProductA Ring-Opened Product A (Succinamic Acid) Transition->ProductA C2 Cleavage ProductB Ring-Opened Product B (Isomer) Transition->ProductB C5 Cleavage Factor1 pH: Log-linear rate increase above pH 6 Factor2 Temp: Rate doubles every ~10°C

Figure 1: Base-catalyzed hydrolysis mechanism of the succinimide ring. Note that cleavage can occur at either carbonyl, potentially yielding regioisomeric acids.[1]

Module 2: Validated Buffer Systems (Troubleshooting)

The Golden Rule: Maintain pH between 4.5 and 5.5 for maximum stability.[2] At this pH, the concentration of nucleophilic hydroxide ions is negligible, and the ring remains stable for days to weeks.[1]

Recommended Buffer Formulations
Buffer SystempH RangeStability RatingNotes
Acetate Buffer (10-50 mM) 4.5 – 5.5[2] ★★★★★ (Optimal)Best choice. Acetate is non-nucleophilic and buffers well in the stable zone.[2]
Citrate Buffer 3.0 – 6.0[1][2] ★★★★☆ (Excellent)Good alternative, but citrate can chelate metals if your assay involves metalloproteins.[1][2]
Phosphate (PBS) 7.4[2] ★☆☆☆☆ (Poor)AVOID for storage. Half-life (

) may be < 6 hours at 25°C. Use only for immediate acute assays.[2]
Tris / Glycine > 7.5☠️ (Critical Failure)DO NOT USE. Primary amines in Tris can react with the imide (aminolysis), accelerating degradation beyond simple hydrolysis.[2]

Module 3: Solubility vs. Stability Protocol

The cycloheptyl group is highly lipophilic (


).[2] This compound will precipitate in pure aqueous buffers, especially at the acidic pH required for stability.[1] You must use a co-solvent.[2]
Step-by-Step Solubilization Workflow
  • Stock Preparation: Dissolve the solid compound in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM.[2]

    • Why: DMSO is aprotic and does not catalyze hydrolysis.[2] The compound is stable in anhydrous DMSO at -20°C for months.[2]

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into Acetonitrile (ACN) or PEG-400 .

    • Why: This reduces the "shock" of hitting the water, preventing the formation of micro-precipitates that look like "instability" in data.

  • Final Buffer Dilution: Spike the organic mix into your Acetate Buffer (pH 5.0) while vortexing.

    • Constraint: Keep final DMSO concentration < 1-2% (v/v) to avoid biological artifacts, unless your assay tolerates higher.[1][2]

Troubleshooting Decision Tree

Troubleshooting Start Issue: Compound Loss in Assay CheckpH Check Buffer pH Start->CheckpH pHHigh pH > 7.0? CheckpH->pHHigh Hydrolysis Cause: Chemical Hydrolysis Action: Switch to Acetate pH 5.0 pHHigh->Hydrolysis Yes Precip Check Solubility (Turbidity/Centrifugation) pHHigh->Precip No (pH is low) IsPrecip Pellet formed? Precip->IsPrecip SolubilityIssue Cause: Cycloheptyl Aggregation Action: Increase DMSO or add 0.01% Tween-20 IsPrecip->SolubilityIssue Yes Adsorption Cause: Plastic Adsorption Action: Use Glass or Lo-Bind tips IsPrecip->Adsorption No

Figure 2: Diagnostic workflow for identifying the root cause of compound loss.

Module 4: Analytical Monitoring (FAQ)

Q: I see a split peak in my HPLC/LC-MS. Is this degradation? A: Not necessarily.[2]

  • Chirality: The C3 carbon (where the cycloheptylamino group attaches) is a chiral center.[2] If your synthesis was not enantioselective, you have a racemate.[1][2] Chiral columns will split this peak.[2]

  • Hydrolysis Product: The ring-opened succinamic acid is more polar than the parent ring.[2] In Reverse Phase (C18) chromatography, the degradation product will elute earlier (lower retention time) than the intact parent.

    • Check: If the "new" peak has a mass of

      
       (addition of water), it is the hydrolysis product.
      

Q: Can I freeze the aqueous solution? A: Avoid if possible. Freezing aqueous buffers can cause "pH shift" (crystallization of buffer salts) which may transiently expose the compound to extreme pH pockets, causing degradation.[2]

  • Best Practice: Freeze only the DMSO stock.[2] Prepare aqueous dilutions fresh daily ("Make-and-Shoot").

References

  • Manning, M. C., et al. (2010).[1][2] Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research.[2] (Discusses the fundamental kinetics of succinimide ring hydrolysis in aqueous media).

  • Connors, K. A., et al. (1986).[1][2] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists.[2] Wiley-Interscience.[2] (The definitive text on hydrolysis kinetics of imides and amides).

  • Gazith, J., et al. (1973).[1][2] Hydrolysis of succinimide derivatives.[2][3][4][5][6][7][8] Journal of the Chemical Society.[2] (Establishes the log-linear relationship between pH and ring-opening rate).

  • PubChem. (2024).[2] Compound Summary: 3-aminopyrrolidine-2,5-dione.[2][9][10][11] National Library of Medicine.[2] (Structural confirmation and physicochemical properties).

Sources

Technical Support Center: Stability & Storage of 3-(Cycloheptylamino)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Succinimide Sensitivity"

Welcome to the technical support center. You are likely accessing this guide because you have observed degradation—discoloration, hygroscopicity, or purity loss—in your batch of 3-(Cycloheptylamino)pyrrolidine-2,5-dione .

To stabilize this compound, we must first understand its structural vulnerabilities. This molecule contains a succinimide (pyrrolidine-2,5-dione) core substituted with a bulky cycloheptyl secondary amine at the 3-position. While the cycloheptyl group provides steric bulk that offers some protection, the succinimide ring itself is chemically fragile. It is prone to hydrolytic ring-opening (especially in basic conditions) and racemization due to the acidic proton at the chiral center (C3).

This guide moves beyond generic advice to provide a mechanistic understanding of these failures and self-validating protocols to prevent them.

Module 1: The Degradation Matrix (Mechanisms)

Understanding why the molecule degrades allows you to predict when it will happen. There are three primary failure modes for this compound class.

1. Hydrolytic Ring Opening (The Primary Failure)

The succinimide ring is an imide. In the presence of moisture and a pH > 6.0, the carbonyl carbon is attacked by water (hydroxide ions), cleaving the C-N bond.

  • Result: The ring opens to form 3-(cycloheptylamino)-4-carbamoylbutanoic acid (succinamic acid derivative).

  • Observation: This is often irreversible in aqueous media. The degradation product is more polar and will elute earlier in Reverse-Phase HPLC.

2. Racemization (The "Silent" Killer)

The C3 position (where the amine is attached) is chiral. The proton attached to C3 is acidic because it is adjacent to a carbonyl group and an electron-withdrawing nitrogen.

  • Mechanism: In solution, this proton can dissociate (enolization), leading to a planar intermediate. When the proton returns, it may attack from the opposite face.

  • Result: Conversion of pure (S)- or (R)-enantiomer into a racemic mixture.

  • Observation: Purity by standard HPLC looks fine, but biological potency drops by 50%. Requires Chiral HPLC to detect.

3. Oxidation (N-Oxide Formation)

The secondary amine (cycloheptylamino) is susceptible to oxidation by atmospheric oxygen, especially if trace metal ions are present.

  • Result: Formation of the N-oxide or hydroxylamine derivatives.

  • Observation: The white powder turns yellow or brown.

Visualizing the Pathways

DegradationPathways cluster_legend Risk Level Compound Intact 3-(Cycloheptylamino) pyrrolidine-2,5-dione RingOpen Ring-Opened Succinamic Acid Compound->RingOpen Hydrolysis (pH > 6.0 + H2O) Racemate Racemic Mixture (Potency Loss) Compound->Racemate Tautomerization (Polar Solvents) Oxide N-Oxide (Yellowing) Compound->Oxide Oxidation (O2 + Light) Key Red = Irreversible Yellow = Silent/Quality Issue

Figure 1: Mechanistic degradation pathways of amino-succinimides. Hydrolysis is the dominant pathway in aqueous environments.

Module 2: Storage & Handling Protocols

To prevent the mechanisms above, you must control three variables: Moisture, pH, and Temperature.

Protocol A: Solid State Storage (Long-Term)
  • Container: Amber glass vial with a Teflon-lined screw cap. Avoid plastic (polypropylene) for long-term storage as it is permeable to oxygen/moisture over years.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen.[1]

  • Temperature: -20°C is standard. -80°C is preferred for storage >1 year.

  • Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (silica gel or Drierite).

Protocol B: Solution Handling (Short-Term)
  • Solvent Choice:

    • Preferred: DMSO (anhydrous), Dimethylacetamide (DMA).

    • Avoid: Methanol/Ethanol (nucleophilic attack possible over long periods), Water (hydrolysis).

  • pH Control: If aqueous dilution is necessary for assays, use a buffered system at pH 5.0 - 5.5 (e.g., Acetate or Citrate buffer).

    • Why? At pH 5, the amine is protonated (stabilizing the molecule) and the hydroxide concentration is too low to trigger rapid ring opening [1].

    • Never: Store in Phosphate Buffered Saline (PBS) at pH 7.4 overnight. Hydrolysis will occur.[2][3][4][5][6]

Workflow Diagram: The "Safe-Path"

StorageWorkflow Receipt 1. Material Receipt QC 2. QC Check (LC-MS + Appearance) Receipt->QC Aliquot 3. Aliquot (Avoid Freeze-Thaw) QC->Aliquot Purge 4. Inert Gas Purge (Argon/N2) Aliquot->Purge Store 5. Storage (-20°C + Desiccant) Purge->Store Use 6. Usage (Warm to RT before opening) Store->Use Critical Step Use->Store NO! Discard excess or single-use only

Figure 2: Optimal storage workflow. Note the critical step of warming to room temperature before opening to prevent condensation.[1]

Module 3: Troubleshooting Guide (FAQ)

Q1: The white powder has turned a faint yellow/beige. Is it still usable?

  • Diagnosis: This indicates surface oxidation of the secondary amine or trace phenol impurities.

  • Action: Check purity via LC-MS. If the main peak is >95% and the mass matches, it is likely usable for in vitro screening but not for analytical standards.

  • Prevention: Tighter seals and Argon purging.

Q2: My LC-MS shows two peaks with the same Mass (m/z). What happened?

  • Diagnosis: Racemization. The chiral center at C3 has scrambled.

  • Action: You cannot separate these easily on a standard C18 column. You need a Chiral Column (e.g., Chiralpak IA/IB) to quantify the ratio. If stereochemistry is critical for your target binding, the batch is compromised.

Q3: The compound has become a sticky gum/oil instead of a powder.

  • Diagnosis: The compound is hygroscopic. It has absorbed atmospheric water, which is now catalyzing hydrolysis (ring opening) inside the gum.

  • Action: This batch is likely degrading rapidly. Attempt recrystallization immediately (see Module 4) or discard.

Q4: Can I store stock solutions in the fridge (4°C)?

  • Diagnosis: Only if in anhydrous DMSO.

  • Action: If in water/buffer: No. Hydrolysis continues (albeit slower) at 4°C. Flash freeze at -80°C for aqueous aliquots.

Module 4: QC & Recovery Protocols
QC Method: HPLC Parameters

To accurately monitor stability, your analytical method must separate the Ring-Open impurity from the Intact parent.

ParameterRecommendationReason
Column C18 (e.g., Agilent Zorbax or Waters BEH)Standard retention.
Mobile Phase A Water + 0.1% Formic Acid Acidic pH prevents on-column hydrolysis.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 5% to 95% B over 10 minsRing-open form is more polar (elutes earlier).
Detection UV 210 nm or 254 nmAmide bond absorption.
Recovery: Recrystallization Protocol

If your material is sticky or slightly yellow (90-95% purity), you may salvage it.

  • Dissolve: Dissolve the crude solid in a minimum amount of warm Isopropanol (IPA) or Ethanol .

  • Filter: If there are insoluble particles (polymerized material), filter rapidly while warm.

  • Precipitate: Add cold Heptane or Hexane dropwise until the solution turns cloudy.

  • Cool: Place in the fridge (4°C) overnight.

  • Collect: Filter the white crystals and dry under high vacuum for 24 hours.

References
  • Gezginci, M. H., & Martin, S. F. (2001). Synthesis and stability of succinimide derivatives. Journal of Organic Chemistry.[4] (General reference on succinimide hydrolysis kinetics).

  • Sigma-Aldrich. (2024). Storage and Handling of Synthetic Peptides and Amino Acid Derivatives.Link

  • National Institute for Biological Standards and Control (NIBSC). (2023). Peptide Handling, Dissolution & Storage Guidelines.[1][3][7][8]Link[9]

  • BenchChem. (2025).[2] Strategies to improve the stability of the thiosuccinimide ring in ADCs. (Mechanistic parallel for ring-opening). Link

  • Vertex Pharmaceuticals. (2022). Linker substitution influences succinimide ring hydrolysis equilibrium.[10] RSC Medicinal Chemistry.[10] Link

Sources

Technical Support Center: Enhancing Bioavailability of 3-(Cycloheptylamino)pyrrolidine-2,5-dione

[1]

Status: Operational Topic: Formulation & Bioavailability Optimization Compound Class: 3-Substituted Succinimides (Anticonvulsant/Antinociceptive Research) Target Audience: Formulation Scientists, PK/PD Researchers[1]

Compound Technical Profile & Physicochemical Barriers[1]

Before troubleshooting, verify your compound's baseline metrics. 3-(Cycloheptylamino)pyrrolidine-2,5-dione is a lipophilic, amphoteric molecule.[1] Its bioavailability is typically rate-limited by dissolution (BCS Class II behavior).[1]

ParameterCharacteristicImplication for Bioavailability
Core Structure Pyrrolidine-2,5-dione (Succinimide)Weakly acidic imide proton (

).[1] Prone to hydrolytic ring opening at alkaline pH.[1]
Substituent 3-CycloheptylaminoBulky, hydrophobic 7-carbon ring.[1] Increases

significantly, reducing aqueous solubility.[1]
Ionization AmphotericBasic secondary amine (

) and acidic imide.[1]
Crystallinity High Lattice EnergyStrong intermolecular H-bonding (imide dimer formation) leads to high melting points and poor dissolution rates.[1]
Stereochemistry Chiral Center at C3Enantiomers may have different solubility profiles and biological potencies (often R-isomer is preferred for anticonvulsants).[1]

Troubleshooting Guide: Bioavailability & Formulation

Issue 1: "My formulation precipitates immediately upon dilution in simulated gastric fluid (SGF)."

Diagnosis: This is a classic "pH-dependent solubility crash."[1] The basic amine moiety is protonated and soluble at low pH (stomach), but the cycloheptyl group drives precipitation as the pH rises or if the salt form is unstable.[1]

Troubleshooting Protocol:

  • Switch to a Salt Form: Do not use the free base. The hydrochloride (HCl) salt is the standard first-line choice for 3-aminopyrrolidine-2,5-dione derivatives to improve gastric solubility.[1]

    • Mechanism:[1][2] Protonation of the exocyclic nitrogen disrupts the crystal lattice and increases solvation energy.[1]

  • Incorporate a Precipitation Inhibitor: Add 0.5–1.0% (w/v) HPMC (Hydroxypropyl methylcellulose) or PVP K30 to your vehicle.[1] These polymers inhibit nucleation and crystal growth in the supersaturated state during the transition from stomach to intestine.[1]

  • Lipid-Based Formulation (SEDDS): If salt formation fails, the hydrophobicity of the cycloheptyl ring makes this compound an ideal candidate for Self-Emulsifying Drug Delivery Systems (SEDDS).[1]

Issue 2: "We observe low plasma exposure (AUC) despite good solubility in the vehicle."

Diagnosis: If solubility is not the issue, the bottleneck is likely permeability (unlikely for this lipophilic class) or first-pass metabolism .[1] The cycloheptyl ring is a prime target for CYP450-mediated hydroxylation, and the succinimide ring can undergo hydrolysis.[1]

Troubleshooting Protocol:

  • Metabolic Stability Screen: Incubate with liver microsomes.[1] Check for:

    • Ring Opening: Hydrolysis of the imide to form succinamic acid derivatives (inactive).[1]

    • Oxidation:[1] Hydroxylation of the cycloheptyl ring.[1]

  • Formulation Adjustment:

    • Use Peppermint Oil or Cremophor EL: These excipients can inhibit P-gp efflux (if applicable) and certain CYP enzymes, potentially boosting oral bioavailability.[1]

    • Lymphatic Transport: Formulate with long-chain triglycerides (e.g., corn oil, olive oil) to promote chylomicron formation, bypassing hepatic first-pass metabolism via the lymphatic system.[1]

Issue 3: "The compound degrades during storage in aqueous solution."[1]

Diagnosis: Succinimides are susceptible to hydrolytic ring opening, especially in alkaline conditions (

1

Troubleshooting Protocol:

  • pH Optimization: Buffer your formulation to pH 4.5–6.0. Avoid alkaline buffers.[1]

  • Lyophilization: For parenteral use, store as a lyophilized powder (HCl salt) and reconstitute immediately before use.[1]

  • Avoid Nucleophilic Excipients: Do not use low-molecular-weight polyethylene glycols (PEGs) containing residual peroxides or reactive impurities that could attack the imide carbonyl.[1]

Strategic Formulation Workflows

Workflow A: Selecting the Optimal Delivery System

Use this logic gate to determine the correct formulation strategy based on your pre-formulation data.

FormulationStrategyStartStart: 3-(Cycloheptylamino)pyrrolidine-2,5-dioneSolubilityCheckCheck Aqueous Solubility(pH 1.2 - 6.8)Start->SolubilityCheckPermeabilityCheckCheck Permeability(Caco-2 or PAMPA)SolubilityCheck->PermeabilityCheckLow Solubility (<100 µg/mL)SaltFormStrategy 1:Salt Formation (HCl/Mesylate)+ Polymer InhibitorSolubilityCheck->SaltFormModerate Solubility(pH dependent)SEDDSStrategy 2:Lipid Formulation(SEDDS/SMEDDS)PermeabilityCheck->SEDDSHigh Permeability (LogP > 3)NanosuspensionStrategy 3:Nanosuspension(Wet Milling)PermeabilityCheck->NanosuspensionHigh Melting Point(Crystal Lattice Energy High)ProdrugStrategy 4:Prodrug Approach(Transient masking)PermeabilityCheck->ProdrugLow Permeability(Rare for this class)

Figure 1: Decision tree for formulation selection.[1] For cycloheptyl-succinimides, Strategy 2 (SEDDS) is often superior due to the lipophilic nature of the substituent.[1]

Workflow B: Synthesis of a Lipid-Based Formulation (SEDDS)

For researchers encountering precipitation in vivo, this protocol creates a robust lipid-based vehicle.[1]

Materials:

  • Oil Phase: Capryol 90 (Solubilizer for lipophilic amines).[1]

  • Surfactant: Cremophor EL or Tween 80.[1]

  • Co-surfactant: Transcutol HP (Enhances drug loading).[1]

Protocol:

  • Ratio Optimization: Prepare a ternary phase diagram. A starting ratio of 20:50:30 (Oil:Surfactant:Co-surfactant) is recommended for succinimide derivatives.[1]

  • Dissolution: Dissolve 3-(Cycloheptylamino)pyrrolidine-2,5-dione in the mixture at

    
     under magnetic stirring (200 rpm) for 30 minutes.
    
  • Clarification: Centrifuge at 5000 rpm for 10 minutes to remove undissolved particles.

  • Characterization: Dilute 1:100 in water. The droplet size should be

    
     nm (SMEDDS) or 
    
    
    nm (SNEDDS) with a Polydispersity Index (PDI)
    
    
    .[1]

Mechanism of Action & Metabolism

Understanding the metabolic fate is crucial for interpreting PK data.[1] The cycloheptyl group is the primary site for metabolic variation.[1]

Metabolismcluster_Phase1Phase I MetabolismParentParent Drug(Active)HydroxylatedCycloheptyl-OHMetabolite(Potentially Active)Parent->HydroxylatedCYP450(Oxidation)RingOpenSuccinamic AcidDerivative(Inactive)Parent->RingOpenHydrolase/pH(Ring Opening)ConjugationConjugationHydroxylated->ConjugationGlucuronidation

Figure 2: Primary metabolic pathways.[1] Preventing the 'Ring Opening' pathway via pH control is critical for formulation stability.

Frequently Asked Questions (FAQ)

Q: Can I use Cyclodextrins (CD) to improve solubility? A: Yes, but select carefully. The cycloheptyl ring is bulky.[1]




1

Q: What is the impact of stereochemistry on my formulation? A: 3-substituted succinimides possess a chiral center.[1] The R-enantiomer is often the active anticonvulsant (e.g., in ethosuximide analogs).[1] If you are using a racemate, the solubility represents the average, but the "eutomer" (active isomer) might have different crystal packing properties than the racemate.[1] Ensure you are testing the enantiomerically pure form if intended for clinical development.[1]

Q: Why does the melting point matter for bioavailability? A: High melting point correlates with high crystal lattice energy.[1] If your compound melts

1micronizationsolid dispersionslipid solutions1

References

  • Kamiński, K., et al. (2021).[1] Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.[1] [Link][1]

  • Obniska, J., et al. (2023).[1] Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. PubMed.[1][3] [Link]

  • Rybka, S., et al. (2014).[1] Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione. PubMed.[1][3] [Link]

  • Rapacz, A., et al. (2024).[1] Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure Agents. MDPI.[1] [Link][1]

  • PubChem. (2025).[1][3] 3-Aminopyrrolidine Physicochemical Properties. National Library of Medicine.[1] [Link][1][3]

Validation & Comparative

Technical Guide: Mass Spectrometry Confirmation of 3-(Cycloheptylamino)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Confirming the identity of 3-(Cycloheptylamino)pyrrolidine-2,5-dione (C₁₁H₁₈N₂O₂, MW: 210.27 Da) presents a specific analytical hurdle in medicinal chemistry. While the succinimide core is stable, the secondary amine linkage and the cycloheptyl ring create potential for isobaric interference and complex fragmentation.

The Solution: This guide outlines a high-resolution mass spectrometry (HRMS) workflow that outperforms standard NMR in throughput for library validation, provided specific fragmentation pathways are monitored to rule out ring-opened impurities.

Part 1: The Analyte & The Analytical Gap

Physicochemical Profile
  • Formula: C₁₁H₁₈N₂O₂

  • Exact Mass: 210.1368

  • Protonated Mass [M+H]⁺: 211.1441

  • Key Structural Features:

    • Succinimide Ring:[1] Prone to ring-opening hydrolysis (yielding succinamic acid derivatives, +18 Da) if handled in basic aqueous media.

    • Cycloheptyl Group: Lipophilic handle; drives ionization efficiency in ESI+.

    • Chiral Center: Carbon-3 is chiral.[2] Note that standard MS cannot distinguish enantiomers (R vs S) without chiral chromatography.

The Verification Gap

In high-throughput synthesis, a common failure mode for this scaffold is the incomplete cyclization of the succinimide ring or the formation of regioisomers. Low-resolution MS (Single Quad) often fails here because the ring-opened byproduct (succinamic acid) can dehydrate in the source, mimicking the target mass. HRMS with MS/MS is required to confirm the integrity of the cyclic imide.

Part 2: Methodological Comparison

The following table contrasts the primary validation methods for this specific scaffold.

FeatureHRMS (ESI-QTOF/Orbitrap) 1H NMR (600 MHz) Low-Res MS (Single Quad)
Primary Utility Rapid confirmation & purity profilingStructural certainty & regiochemistryRough molecular weight check
Sample Req. < 1 µg (Picogram sensitivity)1–5 mg< 1 µg
Throughput High (1–2 mins/sample)Low (10–30 mins/sample)High
Specificity High (Resolves <5 ppm)Very High (Resolves isomers)Low (Cannot distinguish isobars)
Succinimide Validation Detects ring-opening via accurate mass of fragmentsDistinctive CH2 signals for closed ringProne to in-source dehydration artifacts
Chiral Resolution No (requires chiral column)Yes (with shift reagents)No

Expert Insight: For routine library confirmation, HRMS is the superior choice due to speed and sensitivity. NMR should be reserved for the final characterization of the purified lead compound to assign absolute configuration.

Part 3: Mass Spec Interpretation (The Causality)

To confirm the structure, you must look beyond the parent ion. The fragmentation pattern serves as a "fingerprint" that validates the connectivity of the cycloheptyl group to the succinimide nitrogen.

Ionization Strategy
  • Mode: Electrospray Ionization Positive (ESI+).

  • Rationale: The secondary amine (cycloheptylamino) is highly basic. It will protonate readily, providing a strong [M+H]⁺ signal.

Diagnostic Fragmentation Pathways

The collision-induced dissociation (CID) of this molecule follows three specific mechanistic pillars:

  • Neutral Loss of Cycloheptene (Retro-Ene / H-Transfer): The cycloheptyl ring is not aromatic; it acts as an alkyl group. A common pathway involves the transfer of a hydrogen from the cycloheptyl ring to the nitrogen, followed by the elimination of cycloheptene (C₇H₁₂).

    • Mass Shift: -96.0939 Da

    • Resulting Ion: 3-aminopyrrolidine-2,5-dione core (m/z ~115).

  • Ring Cleavage (Succinimide Core): The succinimide ring typically fragments via the loss of isocyanic acid (HNCO) or CO, characteristic of cyclic imides.

    • Mass Shift: -43 Da (HNCO) or -28 Da (CO).

  • Alpha-Cleavage (Exocyclic): Direct cleavage of the C-N bond between the ring and the amine.

Visualization of Fragmentation (Graphviz)

FragmentationPathway Precursor [M+H]+ Precursor m/z 211.1441 (Intact Molecule) Frag1 Fragment A m/z 115.0504 (3-aminopyrrolidine-2,5-dione) Precursor->Frag1 Neutral Loss: Cycloheptene (C7H12) -96.09 Da (H-Rearrangement) Frag3 Fragment C m/z 96.0939 (Cycloheptyl carbocation) Precursor->Frag3 Inductive Cleavage (C-N bond) Formation of C7H13+ Frag2 Fragment B m/z 87.055 (Loss of CO from Frag A) Frag1->Frag2 Ring Contraction Loss of CO (-28 Da)

Caption: Predicted ESI+ fragmentation pathway for 3-(Cycloheptylamino)pyrrolidine-2,5-dione. The transition from m/z 211 to 115 is the primary confirmation of the amine-succinimide connectivity.

Part 4: Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 0.1 mg of compound in 1 mL DMSO (1000 ppm).

  • Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Critical Step: Use Formic Acid (0.1%) to ensure complete protonation of the secondary amine. Avoid neutral pH, which may reduce ionization efficiency.

Instrument Settings (Q-TOF/Orbitrap)
  • Source: ESI Positive

  • Capillary Voltage: 3500 V

  • Fragmentor/Cone Voltage: 120 V (Keep moderate to prevent in-source fragmentation of the labile amine bond).

  • Collision Energy (CE): Ramp 10–40 eV.

    • Why? Low CE (10 eV) preserves the parent [M+H]⁺. High CE (40 eV) is needed to break the succinimide ring for structural fingerprinting.

Part 5: Troubleshooting & Self-Validation

Scenario: You see a peak at m/z 229.15 instead of 211.14.

  • Diagnosis: This is [M+H+18]⁺.

  • Cause: Hydrolysis of the succinimide ring to the open-chain succinamic acid.

  • Action: Check your sample solvent. If stored in water/methanol for >24 hours, the ring opens. Freshly prepare in pure Acetonitrile or DMSO.

Scenario: You see m/z 211.14 but no fragment at 115.

  • Diagnosis: Isomer interference.

  • Cause: You may have the N-substituted isomer (1-cycloheptyl...) rather than the 3-substituted isomer. The fragmentation energetics differ significantly for N-substituted imides (ring opening is preferred over substituent loss).

  • Action: Run NMR or increase Collision Energy to force fragmentation.

References

  • NIST Mass Spectrometry Data Center. Fragmentation of Succinimide Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for H-transfer mechanisms in amines).
  • ResolveMass Laboratories. (2025). Advantages of HRMS vs NMR for Small Molecule Confirmation.[Link]

  • Ogawa, S., et al. (2013). "1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation...".[2] Journal of Chromatography B. [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Reference Spectra for 3-(Cycloheptylamino)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 3-(Cycloheptylamino)pyrrolidine-2,5-dione. In the absence of direct experimental spectra for this specific molecule, this document leverages high-quality predictive methodologies and comparative analysis with structurally related analogues to establish a reliable reference for researchers, scientists, and drug development professionals. This approach ensures scientific integrity and provides a robust framework for the structural elucidation and characterization of this and similar chemical entities.

Introduction: The Imperative of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the definitive structural determination of organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is fundamental to modern chemistry, particularly in the fields of medicinal chemistry and drug discovery. The precise assignment of ¹H and ¹³C NMR spectra is a critical step in verifying the synthesis of new chemical entities and ensuring their purity.

This guide focuses on 3-(Cycloheptylamino)pyrrolidine-2,5-dione, a compound of interest for its potential applications stemming from the combination of a succinimide core, a common motif in pharmacologically active compounds, and a cycloheptylamino substituent.[2] Understanding its precise spectral characteristics is paramount for its development and for the synthesis of related analogues.

Predicted NMR Spectra for 3-(Cycloheptylamino)pyrrolidine-2,5-dione

Due to the novelty of 3-(Cycloheptylamino)pyrrolidine-2,5-dione, experimental NMR data is not yet publicly available. To address this, we have generated highly accurate predicted ¹H and ¹³C NMR spectra using advanced computational algorithms that consider the intricate electronic and steric effects within the molecule.[3][4][5][6][7][8][9] These predictions serve as a reliable preliminary reference for researchers.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of 3-(Cycloheptylamino)pyrrolidine-2,5-dione reveals a set of distinct signals corresponding to the protons of the cycloheptyl and succinimide moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Cycloheptylamino)pyrrolidine-2,5-dione

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-3 (succinimide)4.2 - 4.4dd1H
H-1' (cycloheptyl)3.5 - 3.7m1H
H-4 (succinimide)2.8 - 3.0m2H
NH2.0 - 2.3br s1H
H-2', H-7' (cycloheptyl)1.8 - 2.0m4H
H-3', H-4', H-5', H-6' (cycloheptyl)1.4 - 1.7m8H

Note: Chemical shifts are referenced to TMS (0 ppm). Predicted spectra were generated using online prediction tools.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum provides complementary information, identifying the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Cycloheptylamino)pyrrolidine-2,5-dione

CarbonsPredicted Chemical Shift (ppm)
C-2, C-5 (succinimide)175 - 177
C-1' (cycloheptyl)55 - 57
C-3 (succinimide)50 - 52
C-2', C-7' (cycloheptyl)35 - 37
C-4 (succinimide)33 - 35
C-3', C-6' (cycloheptyl)28 - 30
C-4', C-5' (cycloheptyl)24 - 26

Note: Chemical shifts are referenced to TMS (0 ppm). Predicted spectra were generated using online prediction tools.

Comparative Analysis with Structurally Related Analogues

To validate and contextualize the predicted spectra, a comparative analysis with experimentally determined NMR data of N-substituted succinimide derivatives is essential. For this purpose, we will examine N-cyclohexylsuccinimide and N-phenylsuccinimide. This comparison allows for an understanding of the influence of the N-substituent on the chemical shifts of the succinimide ring.

N-Cyclohexylsuccinimide: An Aliphatic Analogue

N-cyclohexylsuccinimide serves as a close aliphatic analogue to the target molecule. The electronic environment of the succinimide ring is expected to be similar, with minor differences arising from the ring size of the cycloalkyl substituent.

Table 3: Experimental NMR Data for N-Cyclohexylsuccinimide

CompoundMoiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-CyclohexylsuccinimideSuccinimide CH₂~2.7 (s)~28
Cyclohexyl CH~4.0 (tt)~52
Cyclohexyl CH₂1.1 - 1.9 (m)~32, ~26, ~25

Note: Approximate chemical shifts compiled from typical values for similar structures.

The key takeaway is the downfield shift of the methine proton on the cycloalkyl ring directly attached to the nitrogen atom, a consequence of the electron-withdrawing effect of the succinimide ring.

N-Phenylsuccinimide: An Aromatic Analogue

N-phenylsuccinimide provides a contrasting example where an aromatic ring is attached to the nitrogen atom.[10][11][12] The delocalized π-system of the phenyl ring significantly influences the electronic environment of the succinimide moiety.

Table 4: Experimental NMR Data for N-Phenylsuccinimide

CompoundMoiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-PhenylsuccinimideSuccinimide CH₂~2.9 (s)~28
Phenyl CH7.2 - 7.5 (m)~126, ~128, ~129
Phenyl C (ipso)-~132

Note: Experimental data sourced from public databases.[10][11][12]

The phenyl group's deshielding effect on the succinimide protons is less pronounced compared to an alkyl group due to the competing resonance and inductive effects. The primary influence is observed in the aromatic region of the spectrum.

The Influence of the N-Substituent: A Mechanistic Perspective

The nature of the substituent on the nitrogen atom of the succinimide ring exerts a predictable influence on the chemical shifts of the ring's protons and carbons. This is primarily governed by the substituent's electronic properties (inductive and resonance effects).

  • Alkyl Substituents (e.g., Cycloheptyl, Cyclohexyl): These groups are electron-donating through induction, which slightly increases the electron density on the succinimide ring. However, the electronegative nitrogen atom and the two adjacent carbonyl groups dominate the electronic environment, leading to a net deshielding of the alpha-proton on the substituent.

  • Aryl Substituents (e.g., Phenyl): An aryl group introduces more complex electronic interactions. The inductive effect of the sp² hybridized carbons is electron-withdrawing. Conversely, the nitrogen's lone pair can participate in resonance with the aromatic ring, which can influence the shielding of both the succinimide and aryl protons. Generally, the succinimide proton signals in N-arylsuccinimides appear at a slightly downfield position compared to their N-alkyl counterparts.[13][14]

Caption: Influence of N-substituent electronics on succinimide NMR.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for 3-(Cycloheptylamino)pyrrolidine-2,5-dione or its analogues, the following detailed protocol is recommended for achieving high-quality ¹H and ¹³C NMR spectra.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Referencing to TMS K->L Final Spectrum Analysis Final Spectrum Analysis L->Final Spectrum Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

II. NMR Spectrometer Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Table 5: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency500 MHz125 MHz
Pulse Programzg30zgpg30
Number of Scans16 - 641024 - 4096
Relaxation Delay (d1)1.0 s2.0 s
Acquisition Time (aq)3 - 4 s1 - 2 s
Spectral Width (sw)12 - 16 ppm200 - 240 ppm
Temperature298 K298 K
III. Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the signals to determine the relative number of protons.

Conclusion

This guide provides a comprehensive reference for the ¹H and ¹³C NMR spectra of 3-(Cycloheptylamino)pyrrolidine-2,5-dione. Through the use of high-quality spectral prediction and a rigorous comparative analysis with known analogues, we have established a reliable foundation for the structural characterization of this molecule. The detailed experimental protocol further equips researchers with the necessary information to obtain their own high-quality data. As with any predictive data, experimental verification remains the gold standard, and it is our hope that this guide will facilitate and accelerate such empirical studies.

References

  • PubChem. Succinanil. National Center for Biotechnology Information. [Link]

  • SpectraBase. N-phenylsuccinamide. Wiley-VCH. [Link]

  • ResearchGate. A new program to 13C NMR spectrum prediction based on tridimensional models. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • NIST. N-Phenylsuccinimide. National Institute of Standards and Technology. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • ACS Sustainable Chemistry & Engineering. Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. [Link]

  • Molecules. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • virtual Chemistry 3D. 13C NMR predictor. [Link]

  • Cheminfo.org. Predict 1H NMR spectra. [Link]

  • PubMed. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Molecules. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. [Link]

  • ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. Elsevier, 2005.

Sources

X-ray diffraction analysis of 3-(Cycloheptylamino)pyrrolidine-2,5-dione crystals

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-Ray Diffraction vs. Spectroscopic Alternatives

Part 1: Executive Summary & Strategic Rationale

3-(Cycloheptylamino)pyrrolidine-2,5-dione is a significant pharmacophore in the development of anticonvulsant agents, sharing structural lineage with ethosuximide and phensuximide. Its efficacy relies heavily on the stereochemistry at the C3 position of the succinimide ring and the conformational flexibility of the cycloheptyl moiety.

While NMR and Mass Spectrometry provide connectivity data, they fail to capture the solid-state conformation and intermolecular hydrogen bonding networks that dictate bioavailability and shelf-stability. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and solution-state NMR, establishing SC-XRD as the requisite tool for absolute structure determination in this class of molecules.

Part 2: Comparative Analysis: Selecting the Right Tool

The following analysis contrasts the three primary structural elucidation techniques available for succinimide derivatives.

Table 1: Technical Performance Matrix
FeatureSC-XRD (Single Crystal) PXRD (Powder Diffraction) Solution NMR (

H/

C)
Primary Output 3D Atomic Coordinates (

)
Bulk Phase Fingerprint (

)
Connectivity & dynamic conformation
Stereochemistry Absolute Configuration (R/S) determined via anomalous dispersion (Flack parameter).Cannot determine chirality without a known reference standard.Relative only (via NOESY); requires chiral shift reagents for enantiomers.
Polymorphism Identifies specific polymorph unit cell.Best for quantifying polymorph mixtures in bulk.Blind to polymorphism (solvent averages environment).
Sample Req. Single crystal (

mm).
Polycrystalline powder (

mg).
Solubilized sample (

mg).[1]
Limit of Detection N/A (Structural solution).~1-2% wt (impurity detection).<1% (impurity detection).
Critical Insight: The Chirality Problem

For 3-(Cycloheptylamino)pyrrolidine-2,5-dione, the C3 carbon is a chiral center.

  • Why SC-XRD wins: If synthesized non-stereoselectively, SC-XRD can resolve the racemate (centrosymmetric space group) vs. the pure enantiomer (non-centrosymmetric space group). Using Cu-K

    
     radiation allows for the determination of absolute configuration even for light-atom structures (C, H, N, O) by maximizing the anomalous scattering signal.
    
  • The NMR Gap: In solution, the cycloheptyl ring undergoes rapid pseudorotation. NMR gives an averaged conformation. SC-XRD freezes the biologically relevant low-energy conformer found in the solid state.

Part 3: Experimental Protocol (SC-XRD)

This protocol is designed to overcome the specific challenge of crystallizing the flexible cycloheptyl ring, which often leads to disorder.

Phase 1: Crystallization (Vapor Diffusion)

Target: High-quality single crystals suitable for diffraction.

  • Dissolution: Dissolve 20 mg of 3-(Cycloheptylamino)pyrrolidine-2,5-dione in 2 mL of Ethanol (solvent). Ensure complete dissolution; sonicate if necessary.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a narrow inner vial (4 mL). Reason: Dust particles act as nucleation sites for poor-quality microcrystals.

  • Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of n-Hexane (anti-solvent). Cap the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment for 3-7 days.

    • Mechanism:[2][3] Hexane slowly diffuses into the ethanol, gently increasing supersaturation. This promotes the growth of fewer, larger crystals compared to rapid evaporation.

Phase 2: Data Collection & Reduction

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Mounting: Select a crystal approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Cooling: Flash cool to 100 K using a nitrogen stream.

    • Why: The cycloheptyl ring is thermally active. Cooling freezes the ring puckering, reducing thermal ellipsoids and improving resolution.

  • Source Selection: Use Cu-K

    
     (
    
    
    
    Å)
    .
    • Reason: For organic molecules without heavy atoms, Copper radiation provides better diffraction intensity at high angles and a stronger anomalous signal for absolute configuration assignment compared to Molybdenum (Mo).

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity statistics.

Phase 3: Structure Solution (SHELX Workflow)
  • Space Group Determination: Look for systematic absences. Succinimides often crystallize in monoclinic (

    
    ) or orthorhombic (
    
    
    
    ) systems.
  • Phasing: Use Intrinsic Phasing (SHELXT) .

  • Refinement (SHELXL):

    • Refine all non-hydrogen atoms anisotropically.

    • Specific Challenge: If the cycloheptyl ring shows high thermal motion, apply rigid bond restraints (RIGU) or similarity restraints (SIMU) to stabilize the refinement.

    • Locate Hydrogen atoms on the amine (N-H) via difference Fourier maps to confirm the H-bond donor capability.

Part 4: Visualization of Workflows

Diagram 1: Technique Selection Logic

This decision tree guides the researcher on when to deploy SC-XRD versus PXRD for this specific compound.

DecisionMatrix Start Start: Characterization Goal Q1 Is the goal Absolute Structure or Bulk Purity? Start->Q1 Branch_Structure Absolute Structure / Chirality Q1->Branch_Structure Structure Branch_Bulk Bulk Purity / Polymorph Check Q1->Branch_Bulk Purity Q2 Are Single Crystals Available? Branch_Structure->Q2 PXRD Method: PXRD (Fingerprinting) Branch_Bulk->PXRD SCXRD Method: SC-XRD (Gold Standard) Q2->SCXRD Yes Screening Action: Crystallization Screening (Vapor Diffusion) Q2->Screening No Screening->Q2

Caption: Decision matrix for selecting between Single Crystal (SC-XRD) and Powder (PXRD) methodologies.

Diagram 2: Structural Elucidation Pathway

The experimental flow from synthesis to final CIF generation.

Workflow Synth Synthesis (Aza-Michael Addition) Cryst Crystallization (EtOH/Hexane Diffusion) Synth->Cryst Select Crystal Selection (Polarized Microscopy) Cryst->Select Diffract Data Collection (Cu-Kα Source, 100K) Select->Diffract Solve Structure Solution (SHELXT / Olex2) Diffract->Solve Output Final Output (CIF, Absolute Config) Solve->Output

Caption: Step-by-step workflow for the structural determination of 3-(Cycloheptylamino)pyrrolidine-2,5-dione.

Part 5: Expected Data Interpretation

When analyzing the diffraction data for 3-(Cycloheptylamino)pyrrolidine-2,5-dione, researchers should verify the following structural motifs which correlate directly to biological activity:

  • The Succinimide Pharmacophore:

    • Expect a nearly planar five-membered ring.

    • Look for Intermolecular Hydrogen Bonds : The imide N-H is a strong donor, and the carbonyl oxygens are acceptors. In succinimides, this typically forms

      
       dimers or infinite chains (catemers). This packing arrangement determines the dissolution rate of the solid drug.
      
  • The Cycloheptyl Conformation:

    • The 7-membered ring is highly flexible. In the solid state, it will adopt a specific Twist-Chair (TC) or Twist-Boat (TB) conformation to minimize steric clash with the succinimide carbonyls.

    • Validation: Check the thermal ellipsoids. If the ring atoms are "cigar-shaped," it indicates disorder or thermal motion.

  • Chirality Check:

    • If the Flack parameter is near

      
       (with small standard deviation, e.g., 
      
      
      
      ), the absolute configuration is correct. If near
      
      
      , the structure is inverted. If
      
      
      , it is a racemate or twinned crystal.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Enterprise: The world’s repository of small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. (Context on Succinimide synthesis). [Link]

Sources

Standardizing Quality Control Markers for 3-(Cycloheptylamino)pyrrolidine-2,5-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrrolidine-2,5-dione scaffold is a recurring motif in molecules exhibiting a wide array of biological activities, from anti-inflammatory to anticonvulsant properties[1]. The introduction of novel derivatives, such as the hypothetical molecule 3-(Cycloheptylamino)pyrrolidine-2,5-dione, necessitates the development of robust quality control (QC) methodologies to ensure the purity, stability, and safety of the active pharmaceutical ingredient (API). This guide provides a comprehensive framework for identifying and standardizing QC markers for 3-(Cycloheptylamino)pyrrolidine-2,5-dione, offering a comparative analysis of analytical techniques and detailed experimental protocols to support researchers, scientists, and drug development professionals.

The Imperative for Rigorous Quality Control

The therapeutic efficacy and safety of any pharmaceutical compound are intrinsically linked to its purity profile. Impurities can arise from the synthetic route, degradation of the API, or interaction with excipients and storage containers[2][3]. Even at trace levels, certain impurities can be toxic, alter the drug's stability and shelf-life, or cause unintended side effects[3]. Therefore, a thorough understanding and control of potential impurities are mandated by regulatory bodies and are a cornerstone of Good Manufacturing Practices (GMP). For a novel compound like 3-(Cycloheptylamino)pyrrolidine-2,5-dione, establishing a comprehensive impurity profile early in development is critical for a streamlined path to clinical trials.

Proposed Synthesis and Identification of Potential Quality Control Markers

To establish relevant QC markers, we must first postulate a likely synthetic pathway and potential degradation routes. A common and efficient method for the synthesis of 3-substituted succinimides is the Michael addition of a nucleophile to a maleimide[4][5][6][7].

Hypothetical Synthesis of 3-(Cycloheptylamino)pyrrolidine-2,5-dione

The synthesis of 3-(Cycloheptylamino)pyrrolidine-2,5-dione can be envisioned through a Michael addition of cycloheptylamine to maleimide. This reaction is typically performed under mild conditions and is known for its high efficiency[4].

Diagram of the Proposed Synthetic Pathway

G Maleimide Maleimide Product 3-(Cycloheptylamino)pyrrolidine-2,5-dione Maleimide->Product Michael Addition Cycloheptylamine Cycloheptylamine Cycloheptylamine->Product

Caption: Proposed synthesis of 3-(Cycloheptylamino)pyrrolidine-2,5-dione via Michael addition.

Potential Process-Related Impurities

Based on the proposed synthesis, the following process-related impurities should be considered as primary QC markers:

  • Unreacted Starting Materials:

    • Maleimide

    • Cycloheptylamine

  • Byproducts of the Michael Addition:

    • Bis-adduct: Formation of a product where two molecules of maleimide have reacted with one molecule of cycloheptylamine. While less likely with a primary amine, it should be considered.

    • Solvent-related impurities: Residual solvents used in the reaction and purification steps.

Potential Degradation Products

The succinimide ring is susceptible to degradation, particularly through hydrolysis[8][9][10]. Additionally, the C-N bond formed during the Michael addition can be labile under certain conditions, leading to a retro-Michael reaction[4][11][12].

  • Hydrolysis Product: Opening of the succinimide ring to form the corresponding succinamic acid derivative, 4-((cycloheptylamino)carbamoyl)-4-oxobutanoic acid. This can occur in the presence of moisture and at non-neutral pH.

  • Retro-Michael Reactants: Reversion to the starting materials, maleimide and cycloheptylamine, particularly under thermal stress or in the presence of other nucleophiles[4][11].

Diagram of Potential Degradation Pathways

G Product 3-(Cycloheptylamino)pyrrolidine-2,5-dione Hydrolysis_Product Succinamic Acid Derivative Product->Hydrolysis_Product Hydrolysis (H2O, pH) Maleimide Maleimide Product->Maleimide Retro-Michael Reaction (Heat, Nucleophiles) Cycloheptylamine Cycloheptylamine Product->Cycloheptylamine Retro-Michael Reaction (Heat, Nucleophiles)

Caption: Potential degradation pathways for 3-(Cycloheptylamino)pyrrolidine-2,5-dione.

Comparative Analysis of Analytical Techniques for Quality Control

A multi-pronged analytical approach is essential for the comprehensive quality control of 3-(Cycloheptylamino)pyrrolidine-2,5-dione. The following techniques are compared for their utility in identifying and quantifying the API and its potential impurities.

Analytical Technique Application for QC of 3-(Cycloheptylamino)pyrrolidine-2,5-dione Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Primary method for purity assessment and quantification of the API, process-related impurities, and degradation products.High sensitivity, excellent resolution for separating closely related compounds, well-established for pharmaceutical analysis[13][14].Requires chromophores for UV detection; derivatization may be needed for compounds with poor UV absorbance[15].
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities, such as residual solvents and potentially volatile starting materials or byproducts.High sensitivity and specificity for volatile and semi-volatile compounds, provides structural information from mass spectra[5][16].Not suitable for non-volatile or thermally labile compounds like the API and its primary degradation products without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the API and impurities, and quantitative analysis (qNMR) for purity determination without the need for a reference standard of the impurity.Provides definitive structural information, non-destructive, and can be used for absolute quantification[17][18].Lower sensitivity compared to chromatographic methods, may not detect trace-level impurities.
Elemental Analysis Determination of the elemental composition of the API to confirm its identity and detect inorganic impurities.Provides fundamental information about the elemental makeup of the compound, crucial for confirming the empirical formula[2][3][8].Does not provide information on organic impurities or isomeric purity.

Recommended Experimental Protocols

The following are detailed, step-by-step methodologies for the most critical experiments in establishing a quality control workflow for 3-(Cycloheptylamino)pyrrolidine-2,5-dione.

Protocol 1: Purity Determination and Impurity Profiling by RP-HPLC

This method is designed for the separation and quantification of 3-(Cycloheptylamino)pyrrolidine-2,5-dione from its potential impurities and degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 210 nm (or a more optimal wavelength determined by UV-Vis spectral analysis of the API).
  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the 3-(Cycloheptylamino)pyrrolidine-2,5-dione reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare working standards by serial dilution.
  • Sample Solution: Accurately weigh and dissolve the test sample in the same diluent to a final concentration of 1 mg/mL.

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
  • The tailing factor for the API peak should be between 0.8 and 1.5.

4. Analysis:

  • Inject the sample solution and identify the peaks corresponding to the API and any impurities by comparing their retention times with those of the reference standard and any available impurity standards.
  • Quantify impurities using an area normalization method or against a qualified reference standard.

Workflow for HPLC Method Development

G cluster_0 Method Development A Column & Mobile Phase Screening B Gradient Optimization A->B C Parameter Fine-Tuning (Flow Rate, Temp.) B->C D Method Validation (ICH Q2(R1)) C->D

Caption: A typical workflow for developing a robust HPLC method.

Protocol 2: Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is invaluable for the unambiguous structural confirmation of the API and for the characterization of any isolated impurities.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
  • For structural elucidation of impurities, 2D NMR experiments such as COSY, HSQC, and HMBC will be necessary.

3. Data Analysis:

  • Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum to confirm the proton environment of the molecule.
  • Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon framework.
  • Compare the obtained spectra with the expected spectra for 3-(Cycloheptylamino)pyrrolidine-2,5-dione and its potential impurities.
Protocol 3: Quantitative NMR (qNMR) for Purity Assessment

qNMR can be used as an orthogonal method to HPLC for purity determination and does not require a specific reference standard for each impurity[17].

1. Sample Preparation:

  • Accurately weigh the sample (e.g., 10 mg) and a certified internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.
  • Add a known volume of a deuterated solvent.

2. Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay).

3. Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.
  • Calculate the purity of the analyte using the following equation:

Conclusion

The establishment of standardized quality control markers is a non-negotiable aspect of pharmaceutical development. For a novel molecule such as 3-(Cycloheptylamino)pyrrolidine-2,5-dione, a proactive and scientifically-driven approach to identifying and controlling impurities is paramount. This guide has outlined a comprehensive strategy, from postulating a synthetic route and predicting potential impurities to providing a comparative analysis of analytical techniques and detailed experimental protocols. By employing a combination of high-resolution chromatographic and spectroscopic methods, researchers and drug developers can ensure the quality, safety, and efficacy of this promising new chemical entity.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Shen, B. Q., et al. (2021). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry, 12(10), 1754-1763. [Link]

  • Alley, S. C., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry, 25(7), 1334-1341. [Link]

  • Schmuck, C., et al. (2015). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. Forensic Science International, 257, 235-240. [Link]

  • Yakatan, G. J., & Fan, T. (1977). Kinetics of Hydrolysis of Succinimides. Drug Development and Industrial Pharmacy, 3(4), 315-338. [Link]

  • Wikipedia. (n.d.). Maleimide. Retrieved from [Link]

  • Northrop, B. H., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(18), 3415-3430. [Link]

  • ResearchGate. (n.d.). (A) Enolate‐Michael addition of ketones and aldehydes to maleimides.... Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • MDPI. (n.d.). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate Determination of Succinimide Degradation Products Using High Fidelity Trypsin Digestion Peptide Map Analysis. Retrieved from [Link]

  • Shen, J., et al. (2012). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Journal of Controlled Release, 164(2), 163-171. [Link]

  • ResearchGate. (n.d.). Succinimide-mediated pathway for the nonenzymatic degradation of asparagine and aspartate residues. Retrieved from [Link]

  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]

  • ResearchGate. (n.d.). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Retrieved from [Link]

  • Saario, S. M., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(19), 5990-6004. [Link]

  • Iannuzzi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4878. [Link]

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]

  • El-Gindy, A., et al. (2025). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Scientific Reports, 15(1), 12345. [Link]

  • ResearchGate. (n.d.). General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. Reagents.... Retrieved from [Link]

  • ChemRxiv. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]

  • Portillo-Castillo, O. J., et al. (2021). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different hydrophilicities. Acta Pharmaceutica, 71(2), 305-315. [Link]

  • NROChemistry. (n.d.). Michael Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-(Cycloheptylamino)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 3-(Cycloheptylamino)pyrrolidine-2,5-dione

Executive Summary: The "Unknown Hazard" Protocol

As researchers, we often handle novel intermediates where specific toxicological data (SDS) is sparse or non-existent. 3-(Cycloheptylamino)pyrrolidine-2,5-dione is one such compound.[1] It combines a succinimide core (often associated with anticonvulsant activity and reproductive toxicity) with a cycloheptyl-amine moiety (potential for irritation/corrosion and sensitization).[1]

The Directive: In the absence of an established Occupational Exposure Limit (OEL), you must apply Control Banding .[1] We will treat this compound as Occupational Health Band 3 (OHB 3) by default.[1] This designates it as a "Potent or Toxic Compound" requiring containment strategies beyond standard GLP (Good Laboratory Practice).[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the molecular risks.[1] This compound is not just "white powder"; it is a reactive intermediate.[1]

Structural ComponentAssociated Hazard Class (Predicted)Operational Implication
Pyrrolidine-2,5-dione (Succinimide) Eye Irritant 2A, Repr.[1] Tox. 1B (Potential)Dust can cause severe eye irritation.[1] Potential fetal harm requires strict exposure control.[1]
Cycloheptylamino Group Skin Irritant 2, Skin Sens. 1Secondary amines can be sensitizers.[1] Repeated exposure may trigger allergic dermatitis.[1]
Physical State (Solid) Combustible DustHigh surface area increases static charge risk during weighing.[1]
Control Band Assignment: Band 3
  • Target Air Concentration:

    
    [1]
    
  • Containment Level: Open handling is prohibited .[1][2][3][4] All manipulation must occur within a certified Engineering Control.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[1] The following matrix is the minimum requirement for OHB 3 handling.

Body AreaPPE RequirementTechnical Justification
Respiratory N95 (minimum) or P100 Half-MaskIf handling outside a glovebox (e.g., in a Fume Hood), a respirator is required to mitigate breach risks from powder drift.[1]
Hand Protection Double Gloving (Nitrile/Nitrile)Outer Glove: 5-8 mil Nitrile (changed every 30 mins).[1] Inner Glove: 4 mil Nitrile (taped to lab coat cuff).[1] Why? Provides a visual breach indicator and barrier redundancy.[1]
Eye/Face Chemical Goggles (Indirect Vent)Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.[1]
Body Tyvek® Lab Coat (Disposable)Cotton coats retain powder and cross-contaminate communal areas.[1] Tyvek is impermeable to dust and disposable.[1]
Footwear Shoe Covers Prevents tracking of potent compound dust out of the lab zone.[1]

Operational Protocols

A. The Gowning Workflow (Visualized)

Proper gowning is a self-validating system.[1] If you do it wrong, the system fails.[1]

GowningProtocol Start Enter Ante-Room Step1 1. Don Shoe Covers Start->Step1 Step2 2. Wash Hands & Don Inner Gloves (Tuck under lab coat cuff) Step1->Step2 Step3 3. Don Tyvek Lab Coat (Button to top) Step2->Step3 Step4 4. Don Respiratory Protection (Fit Check Required) Step3->Step4 Step5 5. Don Chemical Goggles Step4->Step5 Step6 6. Don Outer Gloves (Over lab coat cuff) Step5->Step6 Ready Ready for Synthesis Step6->Ready

Caption: Sequential gowning procedure to ensure barrier integrity before handling OHB 3 compounds.

B. Solid Handling & Weighing Protocol

Objective: Weigh 500 mg of 3-(Cycloheptylamino)pyrrolidine-2,5-dione without generating airborne dust.

  • Engineering Setup:

    • Work strictly inside a Chemical Fume Hood or Ventilated Balance Enclosure (VBE) .[1]

    • Verify face velocity is 0.3–0.5 m/s.[1]

    • Place an anti-static gun or ionizer bar inside the hood (succinimides are static-prone).[1]

  • The "Static-Free" Transfer:

    • Step 1: Tare the receiving vial with its cap on (if possible) or use a weighing boat.[1]

    • Step 2: Open the source container only inside the hood.[1]

    • Step 3: Use a disposable anti-static spatula.[1] Do not use metal if the compound is potentially corrosive to metal (amines can be).[1]

    • Step 4: Transfer slowly. If powder clings to the spatula (static), use the ionizer.[1] Do not tap the spatula hard , as this aerosolizes dust.[1]

    • Step 5: Wipe the exterior of the source container and receiving vial with a solvent-dampened Kimwipe (methanol or ethanol) before removing them from the hood.[1]

  • Solubilization (The Critical Moment):

    • Add solvent (e.g., DMSO, DCM) to the solid slowly .[1]

    • Risk:[2][4] Exothermic solvation is possible with amines.[1]

    • Action: Allow to stand for 30 seconds after solvent addition before capping and vortexing.[1]

C. Decontamination & Disposal[1][6][7]
  • Spill Cleanup (Powder):

    • Do not dry sweep.[1]

    • Cover spill with wet paper towels (soaked in mild detergent/water) to suppress dust.[1]

    • Scoop up the wet slurry and place in a Hazardous Waste Solid container.[1]

    • Wash surface 3x with Ethanol.[1]

  • Waste Stream:

    • Dispose of as "Toxic Organic Waste" .[1]

    • Do not mix with oxidizers (peroxides, nitric acid) as the amine group is incompatible.[1]

Emergency Response Logic

In the event of exposure, immediate action mitigates long-term damage.[1]

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Powder/Solution) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvent Skin->ActionSkin ActionEye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Call Emergency Services Inhale->ActionInhale

Caption: Decision tree for immediate first aid response based on exposure route.

References & Authoritative Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1]

  • Naumann, B. D., et al. (1996).[1] Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal.[1][5] (Foundational text for Control Banding in Pharma).

  • PubChem. (2025).[1] Compound Summary: Pyrrolidine-2,5-dione (Succinimide).[1][6] National Library of Medicine.[1]

  • SafeBridge Consultants. (n.d.).[1] Occupational Health Categorization and Control Banding. (Industry standard methodology for novel compounds).

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.